phen-ClA
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H32ClN7ORu+6 |
|---|---|
Molecular Weight |
691.2 g/mol |
IUPAC Name |
(2-chloro-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
InChI Key |
FNYUUIRCGCJFBO-UHFFFAOYSA-T |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Potential of phen-ClA: A Technical Guide for Researchers
A deep dive into the synthesis, applications, and experimental protocols for 5-chloroacetamido-1,10-phenanthroline (phen-ClA), a key reagent for site-specific modification of biomolecules and the study of electron transfer phenomena.
This technical guide is designed for researchers, scientists, and drug development professionals interested in the potential research applications of 5-chloroacetamido-1,10-phenanthroline, commonly referred to as this compound. This specialized chemical reagent has emerged as a valuable tool for the site-specific labeling of peptides and proteins, enabling sophisticated studies of fundamental biological processes such as electron transfer. This document provides a comprehensive overview of its synthesis, key applications, detailed experimental protocols, and the underlying principles of its use.
Core Properties and Synthesis of this compound and its Precursors
The foundational molecule, 1,10-phenanthroline, and its derivatives are widely used in coordination chemistry. For the applications discussed herein, the journey begins with the synthesis of 5-amino-1,10-phenanthroline, the direct precursor to this compound.
Synthesis of 5-amino-1,10-phenanthroline
The synthesis of 5-amino-1,10-phenanthroline is typically achieved through the reduction of 5-nitro-1,10-phenanthroline. A common method involves the use of a reducing agent such as hydrazine hydrate in the presence of a catalyst like Raney nickel[1].
Synthesis of 5-chloroacetamido-1,10-phenanthroline (this compound)
The final step in producing this compound involves the acylation of 5-amino-1,10-phenanthroline with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) to neutralize the HCl byproduct[2]. The reaction mixture is usually cooled to prevent side reactions, and the product can be purified by recrystallization[2].
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 5-amino-1,10-phenanthroline | C₁₂H₉N₃ | 195.22 | White to light yellow crystalline solid | 254-258[3] |
| 5-chloroacetamido-1,10-phenanthroline (this compound) | C₁₄H₁₀ClN₃O | 271.70 | - | - |
Primary Research Application: Site-Specific Peptide Labeling for Electron Transfer Studies
The principal application of this compound lies in its ability to act as a bifunctional linker. The chloroacetamide group provides a reactive handle for covalent attachment to specific amino acid residues, most notably the sulfhydryl group of cysteine. The phenanthroline moiety, on the other hand, is an excellent chelator for transition metals, particularly ruthenium. This dual functionality allows for the creation of peptides and proteins tagged with metal complexes at precise locations.
The most prominent use of this compound is in the synthesis of ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₂(this compound)]²⁺ (where bpy is 2,2'-bipyridine). These complexes possess favorable photophysical and electrochemical properties, making them ideal probes for studying electron transfer processes in biological systems.
Electron Transfer in Peptides
Electron transfer is a fundamental process in numerous biological functions, including photosynthesis, respiration, and DNA repair. The ability to place a photo-excitable electron donor or acceptor at a specific site within a peptide or protein allows researchers to investigate the kinetics and mechanisms of electron transfer through the biomolecular scaffold. Ruthenium polypyridyl complexes, when attached via this compound, can serve as such photo-inducible electron transfer agents.
Experimental Protocols
This section provides a detailed methodology for the key experiments involving this compound, from the synthesis of the ruthenium complex to the labeling of cysteine-containing peptides.
Synthesis of the Ruthenium Complex: [Ru(bpy)₂(this compound)]²⁺
The synthesis of the target ruthenium complex typically involves a multi-step process.
Step 1: Synthesis of the Precursor Complex [Ru(bpy)₂Cl₂] The precursor complex, cis-Ru(bpy)₂Cl₂, can be prepared from RuCl₃·3H₂O and 2,2'-bipyridine in a suitable solvent like dimethylformamide (DMF)[4].
Step 2: Synthesis of [Ru(bpy)₂(5-amino-1,10-phenanthroline)]²⁺ The [Ru(bpy)₂Cl₂] is then reacted with 5-amino-1,10-phenanthroline. The chloride ligands are displaced by the phenanthroline derivative, forming the heteroleptic complex. This reaction is often carried out in a water/ethanol mixture under reflux[5][6]. The product is typically precipitated as a hexafluorophosphate (PF₆⁻) salt.
Step 3: Acylation to form [Ru(bpy)₂(this compound)]²⁺ The amino group of the coordinated phenanthroline is then acylated using chloroacetyl chloride in the presence of a base.
A detailed, consolidated protocol for this specific final step was not available in the searched literature, but it would logically follow standard acylation procedures for amines.
Protocol for Cysteine-Containing Peptide Labeling
This protocol outlines the procedure for the site-specific labeling of a peptide containing a cysteine residue with the [Ru(bpy)₂(this compound)]²⁺ complex.
Materials:
-
Cysteine-containing peptide
-
--INVALID-LINK--₂
-
Buffer solution (e.g., 100 mM Tris buffer, pH 8.2)[7]
-
Dimethylformamide (DMF)
-
Desalting column
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing peptide in the buffer solution.
-
Dissolve the --INVALID-LINK--₂ complex in a minimal amount of DMF.
-
Add the solution of the ruthenium complex to the peptide solution. The chloroacetamide group of the complex will react with the thiol group of the cysteine residue.
-
Allow the reaction to proceed for a set time (e.g., 3 hours) with gentle stirring[7].
-
Remove the excess, unreacted ruthenium complex using a desalting column[7].
-
Purify the labeled peptide using preparative reverse-phase HPLC. A focused gradient can be developed to achieve optimal separation[8].
-
Characterize the purified labeled peptide by mass spectrometry to confirm the covalent attachment of the ruthenium complex.
Table 2: Quantitative Data for Peptide Labeling and Electron Transfer Studies
| Parameter | Typical Value/Range | Reference |
| Peptide Labeling | ||
| Labeling Reaction pH | 8.2 | [7] |
| Labeling Reaction Time | 3 hours | [7] |
| Electron Transfer | ||
| Binding Constant (Kₑ) of similar Ru(phen)₂dppz²⁺ to DNA | (3.2 ± 0.1) x 10⁶ M⁻¹ | [9] |
| Rate of electron transfer | Can be in the picosecond range depending on the system |
Note: Specific quantitative data for the yield of the peptide labeling reaction with [Ru(bpy)₂(this compound)]²⁺ and the quantum yield of electron transfer for this specific adduct were not found in the provided search results. The binding constant is for a related ruthenium-phenanthroline complex interacting with DNA and is provided for context.
Visualizing Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate the experimental workflows and the fundamental process of electron transfer.
Synthesis Workflow
Caption: Synthesis workflow for this compound and its ruthenium complex.
Peptide Labeling and Purification Workflow
Caption: Experimental workflow for peptide labeling and purification.
Photo-induced Electron Transfer Pathway
Caption: Simplified diagram of a photo-induced electron transfer pathway.
Conclusion and Future Directions
5-chloroacetamido-1,10-phenanthroline (this compound) is a highly valuable reagent for the site-specific modification of peptides and proteins. Its primary application in forming ruthenium complexes for the study of electron transfer has provided significant insights into this fundamental biological process. The detailed protocols and workflows provided in this guide offer a starting point for researchers looking to utilize this powerful tool in their own investigations.
Future research may focus on expanding the repertoire of metal complexes that can be attached using this compound, developing new analytical techniques for monitoring electron transfer in real-time within living cells, and applying this technology to understand the role of electron transfer in various disease states. The continued exploration of this compound and its derivatives promises to further unravel the complexities of biological electron transport.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chembk.com [chembk.com]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Core Technical Guide: Solubility and Stability of Conjugated Linoleic Acid (CLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated Linoleic Acid (CLA) refers to a group of positional and geometric isomers of linoleic acid, with the most common being cis-9, trans-11 and trans-10, cis-12 CLA. These fatty acids are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. This guide provides a comprehensive overview of the core physicochemical properties of CLA, focusing on its solubility and stability, crucial parameters for formulation development, and ensuring therapeutic efficacy and shelf-life. While the initial query mentioned "phen-ClA," extensive database searches did not yield significant information on a phenol-conjugated derivative of CLA. Therefore, this document will focus on the well-documented properties of Conjugated Linoleic Acid.
Solubility Profile of Conjugated Linoleic Acid
The solubility of CLA is a critical factor in its absorption, bioavailability, and formulation into various delivery systems. As a lipid, its solubility is dictated by the polarity of the solvent.
Quantitative Solubility Data
The following table summarizes the solubility of CLA in various solvents.
| Solvent System | Solubility | Remarks |
| Ethanol | ≥ 100 mg/mL | High solubility in polar organic solvents. |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL | High solubility in polar aprotic solvents. |
| Dimethyl Formamide | ≥ 100 mg/mL | High solubility in polar aprotic solvents. |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~100 µg/mL | Sparingly soluble in aqueous buffers.[1] |
| 0.15 M Tris-HCl, pH 8.5 | ~1 mg/mL | Solubility in aqueous buffers can be enhanced by dilution from an ethanolic stock solution.[1] |
| Water | Insoluble | As a lipid, CLA is immiscible with water. |
| Chloroform | Soluble | High solubility in non-polar organic solvents. |
| Benzene | Soluble | High solubility in non-polar organic solvents. |
Experimental Protocol for Solubility Determination
A common method for determining the solubility of lipids like CLA is the shake-flask method.
Objective: To determine the saturation solubility of CLA in a given solvent.
Materials:
-
Conjugated Linoleic Acid (CLA)
-
Selected solvents (e.g., ethanol, water, chloroform)
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of CLA to a known volume of the selected solvent in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved CLA.
-
Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered solution with an appropriate solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of CLA in the diluted sample using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Stability Profile of Conjugated Linoleic Acid
The stability of CLA is a major consideration, as its conjugated double bond system is susceptible to oxidation, which can lead to degradation and loss of biological activity.
Quantitative Stability Data
The stability of CLA is often assessed by its resistance to oxidation under various conditions.
| Stability Parameter | Condition | Observation |
| Storage Stability (in Ethanol) | -20°C | Stable for ≥ 2 years.[1] |
| Aqueous Solution Stability | Room Temperature | Not recommended for storage for more than one day.[1] |
| Oxidative Stability | Air, 50°C | Rapid oxidation, with over 80% degraded within 110 hours. |
| Isomer-Specific Oxidative Stability | Air, 50°C | cis,cis-CLA isomers are the most unstable, followed by cis,trans-CLA isomers. trans,trans-CLA isomers are relatively stable. |
Experimental Protocols for Stability Assessment
2.2.1. Oxidative Stability Determination using the Rancimat Method
The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils.
Objective: To assess the oxidative stability of CLA by measuring its induction period.
Materials:
-
Rancimat instrument
-
CLA sample
-
Purified air source
Procedure:
-
Weigh a specified amount of the CLA sample (typically 2.5-5 g) into the reaction vessel of the Rancimat instrument.
-
Place the vessel in the heating block of the instrument, set to a specific temperature (e.g., 100-120 °C).
-
A continuous stream of purified air is passed through the sample at a constant flow rate.
-
The volatile oxidation products are carried by the airflow into a measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water.
-
The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of volatile carboxylic acids, indicating the onset of rapid oxidation. A longer induction period signifies greater oxidative stability.
2.2.2. Determination of Peroxide Value (PV)
The Peroxide Value is a measure of the primary oxidation products (peroxides and hydroperoxides) in a lipid.
Objective: To quantify the extent of primary oxidation in a CLA sample.
Materials:
-
CLA sample
-
Acetic acid-chloroform solvent
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
Starch indicator solution (1%)
Procedure:
-
Accurately weigh about 5 g of the CLA sample into a flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color disappears completely.
-
A blank titration is performed under the same conditions without the CLA sample.
-
The Peroxide Value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Signaling Pathways and Mechanisms of Action
CLA is known to exert its biological effects by modulating several key signaling pathways, primarily through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).
PPAR Signaling Pathway
CLA isomers are ligands and activators of PPARs, particularly PPARα and PPARγ. This interaction is central to many of the observed physiological effects of CLA.
CLA activates PPARs, leading to changes in gene expression.
Experimental Workflow for Analyzing Gene Expression Changes
To investigate the effects of CLA on gene expression downstream of PPAR activation, a typical experimental workflow would involve cell culture, treatment, RNA extraction, and quantitative PCR.
Workflow for studying CLA's effect on gene expression.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of Conjugated Linoleic Acid. The data and protocols presented are essential for researchers and professionals in drug development to effectively formulate and handle CLA to preserve its biological activity. The susceptibility of CLA to oxidation underscores the importance of appropriate storage and handling conditions, as well as the potential need for the inclusion of antioxidants in formulations. Further research into nanoemulsions and other advanced delivery systems may help overcome the challenges associated with the poor aqueous solubility of CLA.
References
Spectroscopic Characterization of 9-Chlorophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the spectroscopic characterization of 9-chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (PAH). Chlorinated PAHs are of significant interest due to their environmental persistence and potential biological activity. Understanding their structural and electronic properties through various spectroscopic techniques is crucial for assessing their impact and potential applications. This document outlines the key spectroscopic data and experimental methodologies for the comprehensive analysis of 9-chlorophenanthrene.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Data Presentation
Table 1: Mass Spectrometry Data for 9-Chlorophenanthrene
| Parameter | Value |
| Molecular Formula | C₁₄H₉Cl |
| Molecular Weight | 212.67 g/mol |
| Major Mass Fragments (m/z) | 212 (M+), 214, 176[1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A common method for the analysis of semi-volatile organic compounds like 9-chlorophenanthrene is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Sample Preparation: A dilute solution of 9-chlorophenanthrene is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode to maximize sensitivity.
-
Oven Program: The oven temperature is ramped to ensure separation from other components and optimal peak shape for 9-chlorophenanthrene. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
-
Mass Spectrometry:
-
Ionization: The eluted compound is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured to generate a mass spectrum.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Data Presentation
Table 2: Key FT-IR Absorption Bands for 9-Chlorophenanthrene
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretch (aromatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~870 | C-H out-of-plane bend (aromatic) |
| ~750 | C-Cl stretch |
Note: The precise peak positions can be found in the NIST Gas-Phase IR Spectrum for 9-chlorophenanthrene.[2]
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
For solid samples like 9-chlorophenanthrene, the KBr pellet method is a standard technique.
-
Sample Preparation:
-
Approximately 1-2 mg of 9-chlorophenanthrene is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is collected to subtract the absorbance of the matrix and atmospheric components (e.g., CO₂, H₂O).
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its precise structure.
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Chlorophenanthrene
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.5 - 8.8 |
| ¹³C (Aromatic) | 122 - 135 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of 9-chlorophenanthrene for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve high homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
The FIDs are Fourier transformed to generate the NMR spectra.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like phenanthrene.
Data Presentation
Table 4: Expected UV-Vis Absorption Maxima for 9-Chlorophenanthrene in Ethanol
| Expected λmax (nm) |
| ~252 |
| ~275 |
| ~295 |
| ~330 |
| ~346 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of 9-chlorophenanthrene is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A cuvette containing the pure solvent is placed in the reference beam path to serve as a blank.
-
A matched cuvette containing the sample solution is placed in the sample beam path.
-
The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.
-
Visualizations
Signaling Pathways and Workflows
While specific signaling pathways involving 9-chlorophenanthrene are not well-documented, chlorinated PAHs are known to interact with biological systems, often through mechanisms involving the aryl hydrocarbon receptor (AhR).[5] The following diagram illustrates a generalized pathway for the biological effect of a chlorinated aromatic hydrocarbon.
The following diagram illustrates the general experimental workflow for the spectroscopic characterization of a compound like 9-chlorophenanthrene.
Conclusion
The combination of mass spectrometry, FT-IR, NMR, and UV-Vis spectroscopy provides a comprehensive characterization of 9-chlorophenanthrene. This guide summarizes the expected data and provides standardized protocols for obtaining high-quality spectroscopic information. Such data is essential for the identification, quantification, and assessment of the physicochemical and biological properties of this and related chlorinated polycyclic aromatic hydrocarbons. Further research is warranted to obtain more precise experimental data, particularly for the ¹H NMR and UV-Vis spectra, and to elucidate the specific biological pathways affected by 9-chlorophenanthrene.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Chlorophenanthrene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Clickable Fatty Acid Analogues: A Comparative Analysis Featuring the Hypothetical phen-ClA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of clickable fatty acid analogues, powerful tools for the study of lipid metabolism and protein lipidation. We delve into the synthesis, experimental protocols, and comparative analysis of commonly used analogues, with a special focus on a hypothetical novel analogue, phenanthroline-conjugated linoleic acid (phen-ClA). This document is intended to serve as a practical resource for researchers in chemical biology, proteomics, and drug discovery, offering detailed methodologies and a critical evaluation of the available tools. Quantitative data is summarized in comparative tables, and key cellular pathways amenable to study with these analogues are visualized.
A Note on "this compound": The term "this compound" does not correspond to a currently recognized or commercially available clickable fatty acid analogue. Based on the user's query, we have conceptualized "this compound" as a novel probe integrating a phenanthroline moiety, a conjugated linoleic acid (CLA) backbone, and a clickable handle. This guide will therefore discuss the established analogues and provide a theoretical framework for the synthesis and potential applications of this hypothetical "this compound," offering a forward-looking perspective on the design of new chemical biology tools.
Introduction to Clickable Fatty Acid Analogues
The covalent attachment of fatty acids to proteins, known as fatty acylation, is a critical post-translational modification that governs protein localization, stability, and function. The study of these modifications and the broader field of lipid metabolism has been significantly advanced by the development of bioorthogonal chemical reporters, particularly clickable fatty acid analogues. These analogues contain a "clickable" functional group, typically a terminal alkyne or an azide, which allows for their detection and enrichment via highly specific and efficient click chemistry reactions.
The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a cytotoxic copper catalyst, making it suitable for live-cell imaging.
This guide will focus on the comparison of established clickable fatty acid analogues and introduce the concept of a novel, multifunctional probe, "this compound".
Comparative Analysis of Clickable Fatty Acid Analogues
The choice of a clickable fatty acid analogue depends on the specific biological question, the fatty acid of interest, and the experimental system. The most widely used analogues are derivatives of palmitic acid and myristic acid, reflecting the prevalence of S-palmitoylation and N-myristoylation.
Commonly Used Clickable Fatty Acid Analogues
Below is a table summarizing the properties of frequently used clickable fatty acid analogues.
| Analogue Name | Parent Fatty Acid | Clickable Handle | Key Applications | Notes |
| Yn-Palmitate (YnPal) | Palmitic Acid | Terminal Alkyne | Profiling of S-palmitoylated proteins, studying dynamic palmitoylation. | Most widely used analogue for studying protein palmitoylation. |
| Az-Palmitate (AzPal) | Palmitic Acid | Azide | Alternative to YnPal for CuAAC. | May exhibit lower metabolic incorporation efficiency compared to YnPal in some systems. |
| Yn-Myristate (YnMyr) | Myristic Acid | Terminal Alkyne | Studying N-myristoylation of proteins. | Used to investigate co- and post-translational myristoylation. |
| Yn-Stearate (YnSte) | Stearic Acid | Terminal Alkyne | Investigating protein acylation with longer-chain fatty acids. | Can be used to study specificity of acyltransferases. |
| Yn-Arachidonic Acid (YnAA) | Arachidonic Acid | Terminal Alkyne | Probing the metabolism and signaling of polyunsaturated fatty acids. | Useful for studying eicosanoid signaling pathways. |
Quantitative Comparison of Labeling Efficiency
| Comparison | Parameter | Observation | Citation |
| Alkyne vs. Azide Handle | Proteomic Identifications | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-biotin probes generally yields a higher number of identified proteins compared to strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-biotin probes.[1][2] | [1][2] |
| CuAAC vs. SPAAC | Labeling Efficiency | CuAAC is often reported to have a higher labeling efficiency in proteomic studies.[1][2] | [1][2] |
| Saturated vs. Unsaturated Analogues | Metabolic Incorporation | The efficiency of incorporation can be cell-type and enzyme-specific. Competition assays are often required to validate specificity.[3] | [3] |
The Hypothetical "this compound": A Novel Multifunctional Probe
We propose "this compound" as a clickable fatty acid analogue of conjugated linoleic acid (CLA) featuring a phenanthroline moiety. This novel probe would offer unique functionalities for advanced applications in chemical biology.
Conceptual Structure of this compound
The proposed structure of this compound would consist of three key components:
-
Conjugated Linoleic Acid (CLA) Backbone: A C18 fatty acid with two conjugated double bonds, known for its diverse biological activities.
-
Phenanthroline Moiety: A rigid, planar heterocyclic aromatic compound known for its ability to chelate metal ions and intercalate into DNA.[4]
-
Clickable Handle: A terminal alkyne or azide group to enable bioorthogonal ligation.
Proposed Synthesis of this compound (Theoretical)
The synthesis of this compound would be a multi-step process. A plausible, though theoretical, synthetic route is outlined below:
-
Synthesis of a Functionalized Phenanthroline: Start with a commercially available phenanthroline derivative containing a reactive group (e.g., an amino or carboxyl group) that can be used for conjugation.
-
Synthesis of a Clickable Conjugated Linoleic Acid: Synthesize a CLA derivative with a terminal alkyne or azide at a position that does not interfere with its metabolic processing. This could be achieved by modifying a commercially available CLA isomer or through a total synthesis approach.
-
Conjugation of Phenanthroline to Clickable CLA: Couple the functionalized phenanthroline to the clickable CLA derivative using standard bioconjugation techniques, such as amide bond formation.
Potential Advantages and Applications of this compound
-
Dual-Mode Detection: The phenanthroline moiety could serve as a fluorescent reporter or a metal-chelating tag, allowing for detection methods beyond the click reaction.
-
Targeted Delivery: The phenanthroline group could be used to target the fatty acid analogue to specific cellular compartments or to interact with specific metal-containing proteins.
-
Probing Lipid-DNA Interactions: The DNA-intercalating properties of phenanthroline could be exploited to study the role of fatty acids in the nucleus and their potential influence on gene expression.
-
Investigating Metalloenzymes: The metal-chelating ability of this compound could be used to probe the active sites of metalloenzymes involved in lipid metabolism.
Experimental Protocols
General Protocol for Metabolic Labeling with Clickable Fatty Acids
This protocol provides a general workflow for labeling cultured cells with clickable fatty acid analogues. Optimization will be required for specific cell lines and analogues.
-
Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency.
-
Fatty Acid-Free Medium: Replace the growth medium with fatty acid-free medium to enhance the uptake of the clickable analogue.
-
Metabolic Labeling: Add the clickable fatty acid analogue to the medium at a final concentration typically ranging from 25 to 100 µM. Incubate for a period of 4 to 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: Perform the CuAAC or SPAAC reaction by adding the appropriate reagents (e.g., biotin-azide or biotin-alkyne, copper sulfate, and a reducing agent for CuAAC) to the cell lysate.
-
Downstream Analysis: The labeled proteins can then be analyzed by various methods, including:
-
SDS-PAGE and Western Blotting: For visualization of labeled proteins.
-
Affinity Purification: Using streptavidin beads to enrich for biotin-tagged proteins.
-
Mass Spectrometry: For identification and quantification of labeled proteins and their sites of modification.
-
Theoretical Synthesis Protocol for this compound
This is a conceptual protocol and would require significant optimization and characterization.
Step 1: Synthesis of an Amine-Functionalized Phenanthroline.
-
React 1,10-phenanthroline with a suitable reagent to introduce an amino group at a specific position, for example, via nitration followed by reduction.
Step 2: Synthesis of an Alkyne-Modified Conjugated Linoleic Acid.
-
Starting from a commercially available CLA isomer, protect the carboxylic acid group.
-
Introduce a terminal alkyne at the omega-end of the fatty acid chain using a suitable multi-step synthetic route.
-
Deprotect the carboxylic acid.
Step 3: Conjugation of Phenanthroline and Clickable CLA.
-
Activate the carboxylic acid of the alkyne-modified CLA using a carbodiimide coupling agent (e.g., EDC/NHS).
-
React the activated CLA with the amine-functionalized phenanthroline to form a stable amide bond.
-
Purify the final product, this compound, using column chromatography or HPLC.
Visualization of Signaling Pathways
Clickable fatty acid analogues are invaluable tools for dissecting the role of lipid modifications in cellular signaling. Below are Graphviz diagrams illustrating key signaling pathways where these analogues can be applied.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. The Hh protein itself is dually lipidated with cholesterol and palmitate, modifications essential for its signaling activity.
Wnt Signaling Pathway
Wnt proteins are a family of secreted lipid-modified signaling proteins that play critical roles in embryogenesis and cancer. Palmitoylation of Wnt proteins is essential for their secretion and activity.
GPCR Signaling and Fatty Acylation
Many G-protein coupled receptors (GPCRs) and their associated G proteins are palmitoylated. This modification influences their localization to specific membrane microdomains and their interaction with downstream effectors.
Conclusion
Clickable fatty acid analogues have revolutionized our ability to study lipid metabolism and protein lipidation. While a range of powerful tools already exists, there is still room for the development of novel probes with enhanced functionalities. The conceptual "this compound" presented here illustrates how the integration of different chemical moieties could lead to next-generation tools for dissecting complex biological processes. This guide provides a solid foundation for both utilizing existing clickable fatty acid analogues and envisioning the future of chemical biology probe design.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
biological targets of phen-ClA probe
An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information for a probe designated as "phen-ClA." This suggests that "this compound" may be a novel or highly specialized chemical probe with limited public documentation, or alternatively, it could be an internal designation or an abbreviation used within a specific research group or institution.
To provide a comprehensive technical guide on the biological targets of the this compound probe as requested, it is imperative to first precisely identify the molecule . The biological targets of a chemical probe are intrinsically linked to its unique chemical structure. Without this foundational information, a detailed and accurate guide on its interactions with biological systems cannot be compiled.
Therefore, to proceed with this request, additional details are required to unambiguously identify the this compound probe. The following information would be highly beneficial:
-
Chemical Structure: The definitive chemical structure of the this compound probe.
-
Key Publication: The primary research article or patent that describes the synthesis and initial characterization of the this compound probe.
-
Research Context: The area of biological research or the specific cellular process that this compound is designed to investigate.
Once the specific identity of the this compound probe is established, a thorough investigation into its biological targets, including the compilation of quantitative data, experimental protocols, and the visualization of relevant signaling pathways, can be effectively conducted.
Unveiling the Toxicological Profile of p-Chloroamphetamine (PCA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the safety and toxicity data for p-chloroamphetamine (PCA), a compound often referred to by the abbreviation phen-ClA in some contexts. PCA is a substituted amphetamine that acts as a potent serotonin-norepinephrine-doping releasing agent and is widely recognized for its selective neurotoxicity towards serotonergic neurons.[1] Due to these properties, it has been utilized as a research tool to study the serotonergic system.[1] This document synthesizes available preclinical data on the acute and chronic toxicity, neurotoxicity, reproductive toxicity, and potential mechanisms of action of PCA. All quantitative data are presented in structured tables for clarity, and key experimental protocols and signaling pathways are detailed and visualized.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of p-chloroamphetamine.
Table 1: Acute Toxicity
| Species | Route of Administration | LD50 | Reference |
| Rat | Intraperitoneal | 5-10 mg/kg (lethal effects observed) | [2] |
| Mouse | Intraperitoneal | 15 mg/kg (neurotoxic dose) | [3] |
Table 2: Neurotoxicity - Serotonin Depletion
| Species | Dose | Time Point | Brain Region | Serotonin Depletion (%) | Reference |
| Rat | 10 mg/kg | 1 week | Cortical and Hippocampal | 80% | [4] |
| Mouse | 15 mg/kg (x2) | Not specified | Not specified | 37-70% | [3] |
Experimental Protocols
Neurotoxicity Assessment in Rodents
Objective: To evaluate the long-term neurotoxic effects of PCA on serotonergic neurons.
Animal Model: Male Sprague-Dawley rats or Swiss Webster mice.
Experimental Design:
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Dosing: Animals are administered PCA (e.g., 10 mg/kg, intraperitoneally) or saline (control). For mice, a dosing regimen of 15 mg/kg twice has been used.[3]
-
Observation Period: Animals are monitored for a specified period, typically one week or longer, to assess long-term effects.[4]
-
Neurochemical Analysis:
-
Animals are euthanized, and brains are rapidly dissected.
-
Specific brain regions (e.g., cortex, hippocampus, striatum) are isolated.
-
Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Brain tissue is fixed, sectioned, and stained with antibodies against serotonin or serotonin transporter (SERT) to visualize serotonergic neurons and their projections.
-
A reduction in immunoreactivity indicates neuronal damage.
-
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare the neurochemical and immunohistochemical findings between PCA-treated and control groups.
Experimental workflow for assessing p-chloroamphetamine neurotoxicity.
Signaling Pathways in PCA-Induced Neurotoxicity
The precise mechanisms underlying PCA-induced neurotoxicity are complex and not fully elucidated. However, evidence suggests a multi-faceted process involving serotonin release, dopamine, and metabolic activation.
Proposed Mechanism of Serotonergic Neurotoxicity
-
Uptake and Serotonin Release: PCA is taken up into serotonergic neurons via the serotonin transporter (SERT).[5] This leads to a massive and sustained release of serotonin into the synaptic cleft.[5]
-
Role of Endogenous Serotonin: The neurotoxic effects of PCA appear to be dependent on the presence of endogenous serotonin.[6] Depletion of serotonin prior to PCA administration protects against its neurotoxic effects.[6][7]
-
Involvement of Dopamine: Dopamine also plays a role in PCA-induced neurotoxicity.[1] The exact mechanism of its involvement is still under investigation but may be related to oxidative stress.
-
Metabolic Activation: It is hypothesized that PCA is metabolically activated to form reactive intermediates that contribute to its neurotoxicity.[8] This activation may occur in both the liver and the brain.[8]
-
Oxidative Stress and Neuronal Damage: The excessive release of neurotransmitters and the formation of reactive metabolites are thought to induce oxidative stress, leading to damage and degeneration of serotonergic nerve terminals.
Proposed signaling pathway for PCA-induced serotonergic neurotoxicity.
Reproductive and Developmental Toxicity
Studies in female rats have shown that PCA can have adverse effects on the reproductive system. A single intraperitoneal injection of 10 mg/kg of PCA in 30-day-old female rats resulted in:
-
A decrease in serotonin concentration in the hypothalamus and ovary.
-
A reduction in serum estradiol levels.
-
Increased follicular atresia.
-
Induction of apoptosis in granulosa cells, as indicated by an increase in TUNEL-positive cells and Bax expression.[1]
These findings suggest that PCA can disrupt the serotonergic system in the hypothalamus and ovary, leading to negative impacts on follicular development and estradiol production.[1]
Experimental Protocol for Reproductive Toxicity Assessment
Objective: To investigate the effects of PCA on follicular development and apoptosis in granulosa cells.
Animal Model: Prepubertal female rats (e.g., 30 days old).
Experimental Design:
-
Dosing: A single intraperitoneal injection of PCA (10 mg/kg) is administered.
-
Euthanasia: Animals are euthanized at specific time points after treatment (e.g., 48 and 120 hours).[1]
-
Hormone Analysis: Serum is collected for the measurement of estradiol concentrations.
-
Histological Analysis: Ovaries are collected, fixed, and processed for histological examination to assess follicular development and atresia.
-
Apoptosis Detection:
-
TUNEL Assay: Ovarian sections are subjected to the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.
-
Immunohistochemistry: Expression of pro-apoptotic proteins, such as Bax, is evaluated by immunohistochemistry.
-
-
Neurochemical Analysis: Hypothalamus and ovarian tissues are collected to measure serotonin concentrations.
Genotoxicity and Carcinogenicity
There is a lack of publicly available data from standard genotoxicity assays such as the Ames test or in vivo micronucleus assays for p-chloroamphetamine. Similarly, long-term carcinogenicity bioassays in rodents have not been reported in the reviewed literature. This represents a significant data gap in the toxicological profile of PCA.
Conclusion
p-Chloroamphetamine is a potent serotonergic neurotoxin that causes long-lasting depletion of serotonin in the brain. Its mechanism of toxicity is complex, involving the serotonin transporter, endogenous serotonin, and dopamine, as well as metabolic activation to reactive intermediates. In addition to its neurotoxic effects, PCA has been shown to have adverse effects on the female reproductive system in rats. Significant data gaps remain regarding its genotoxic and carcinogenic potential. This technical guide provides a summary of the current understanding of PCA's safety and toxicity profile to inform researchers and drug development professionals. Further studies are warranted to fully characterize the toxicological risks associated with this compound.
References
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of p-chloroamphetamine on brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Labeling with Fluorescently-Tagged Conjugated Linoleic Acid (CLA)
A Note on Terminology: The following protocol for "phen-ClA" is based on the strong likelihood of it being a typographical error for Conjugated Linoleic Acid (CLA), a well-researched fatty acid. Currently, there is no established reagent or protocol in scientific literature under the name "this compound". This document provides a detailed protocol for labeling live cells using a fluorescently-tagged CLA analog, a standard method for tracking fatty acid uptake and distribution.
Introduction
Conjugated Linoleic Acids (CLAs) are a family of positional and geometric isomers of linoleic acid that are of significant interest to researchers in metabolism, oncology, and immunology. Understanding the cellular uptake, trafficking, and mechanism of action of CLA is crucial for elucidating its biological functions and therapeutic potential. This application note provides a detailed protocol for the fluorescent labeling of live cells with a CLA analog, enabling real-time visualization of its subcellular localization and dynamics. The protocol is designed for researchers, scientists, and drug development professionals.
The method described herein utilizes a commercially available or custom-synthesized fluorescently-tagged CLA, such as a BODIPY™-CLA conjugate. BODIPY™ dyes are well-suited for live-cell imaging due to their brightness, photostability, and relative insensitivity to the polarity of their environment. This protocol will cover cell preparation, labeling, and imaging, and includes a representative signaling pathway influenced by CLA.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a fluorescent CLA labeling experiment. This data is illustrative and will vary depending on the cell type, fluorescent CLA analog, and experimental conditions.
| Parameter | Condition 1: Control Cells | Condition 2: Stimulated Cells |
| Labeling Efficiency (%) | 85 ± 5% | 92 ± 4% |
| Mean Fluorescence Intensity (Arbitrary Units) | 1500 ± 200 | 2500 ± 300 |
| Lipid Droplet Co-localization (Pearson's Coefficient) | 0.45 ± 0.05 | 0.75 ± 0.08 |
| Cytotoxicity (LDH Release, % of max) | < 5% | < 5% |
Experimental Protocols
Materials
-
Live cells of interest (e.g., 3T3-L1 preadipocytes, MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fluorescently-labeled CLA (e.g., BODIPY™ FL C12-Conjugated Linoleic Acid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Hoechst 33342 or other nuclear counterstain (optional)
-
MitoTracker™ Red or other organelle-specific dye (optional, for co-localization)
-
96-well imaging plates or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Protocol for Fluorescent CLA Labeling in Live Cells
-
Cell Seeding:
-
The day before the experiment, seed the cells of interest onto 96-well imaging plates or glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of the fluorescently-labeled CLA in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free or complete cell culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. Vortex briefly to mix.
-
-
Cell Labeling:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell type and the specific research question.
-
-
Washing and Imaging Preparation:
-
Aspirate the labeling solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound fluorescent probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. If using, add any counterstains (e.g., Hoechst 33342 for nuclei) at their recommended concentrations and incubate as required.
-
-
Live-Cell Imaging:
-
Transfer the plate or dish to a fluorescence microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate in the microscope stage incubator for at least 10 minutes.
-
Acquire images using the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for BODIPY™ FL).
-
For time-lapse imaging, acquire images at desired intervals.
-
Visualizations
Experimental Workflow
Caption: Workflow for fluorescent CLA labeling in live cells.
CLA Signaling Pathway
Caption: Simplified signaling pathway of t10, c12-CLA inhibiting adipogenesis via PPARγ.
Application Notes and Protocols for Protein Profiling Using Photo-Crosslinkable Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying these interactions is crucial for drug discovery and development. Photo-crosslinkable amino acids offer a powerful method for capturing both stable and transient protein interactions directly within their native cellular environment. This technology utilizes photo-activatable amino acid analogs, such as L-Photo-Leucine and L-Photo-Methionine, which are metabolically incorporated into proteins. Upon activation with ultraviolet (UV) light, these amino acids form covalent bonds with interacting proteins, permanently trapping the complex for subsequent identification and analysis by mass spectrometry. This approach provides a snapshot of the protein interaction network at a specific moment, offering invaluable insights into cellular signaling pathways and disease mechanisms.
Principle of the Method
Photo-crosslinkable amino acids, such as L-Photo-Leucine and L-Photo-Methionine, contain a diazirine ring, a small, photo-activatable functional group.[1][2] When cells are cultured in media containing these amino acid analogs, they are incorporated into newly synthesized proteins in place of their natural counterparts.[3][4] Upon exposure to UV light at a specific wavelength (typically around 365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate.[1][2] This carbene then rapidly and indiscriminately inserts into neighboring chemical bonds, including those of interacting proteins, forming a stable covalent crosslink.[1][2] The crosslinked protein complexes can then be isolated and analyzed by mass spectrometry to identify the interacting partners. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with this method to differentiate specific interactors from non-specific background proteins.[5][6][7][8][9]
Applications in Proteomics and Drug Development
-
Mapping Protein-Protein Interaction Networks: Identification of novel protein-protein interactions to elucidate signaling pathways and cellular machinery.
-
Validation of Drug Targets: Confirming the interaction of a drug candidate with its intended protein target in a cellular context.
-
Identification of Off-Target Effects: Discovering unintended protein interactions of a drug molecule, which can contribute to its toxicity or side effects.
-
Studying Transient Interactions: Capturing weak or transient interactions that are often missed by traditional methods like co-immunoprecipitation.
-
Structural Biology: Providing distance constraints for the computational modeling of protein complexes.[10]
Quantitative Data Summary
The following tables summarize quantitative data and key parameters for protein profiling experiments using photo-crosslinkable amino acids.
| Parameter | Value/Range | Reference |
| Photo-Amino Acid Concentration | ||
| L-Photo-Leucine | 4 mM | [11] |
| L-Photo-Methionine | 2 mM | [11] |
| Incubation Time | 8 - 24 hours | [3] |
| UV Crosslinking Wavelength | ~365 nm | [1][2][12] |
| UV Irradiation Time | 10 - 20 minutes (optimization required) | [12] |
| Distance from UV Source | 1 - 5 cm (for low-power lamps) | [11] |
| ~20 cm (for high-power lamps) | [11] |
| Enrichment Method | Typical Increase in Identified Crosslinks | Reference |
| Size-Exclusion Chromatography (SEC) | Significant enrichment of crosslinked peptides in early fractions | [13][14][15] |
| Strong Cation Exchange (SCX) | Effective for enriching highly charged crosslinked peptides | [14][15] |
| Software for Data Analysis | Key Features | Reference |
| pLink | Search engine for identifying crosslinked peptides from tandem mass spectra. | [16][17] |
| Kojak | Open-source tool for analyzing crosslinked peptides, supports various crosslinkers and isotopic labels. | [16][18][19][20] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Crosslinkable Amino Acids
This protocol describes the incorporation of L-Photo-Leucine and L-Photo-Methionine into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) lacking L-Leucine and L-Methionine (DMEM-LM)[3]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-Leucine[3]
-
L-Photo-Methionine[3]
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Preparation: Culture mammalian cells to 60-70% confluency in standard complete DMEM.
-
Media Preparation: Prepare the labeling medium by supplementing DMEM-LM with 10% dFBS. For optimal crosslinking, add L-Photo-Leucine to a final concentration of 4 mM and L-Photo-Methionine to a final concentration of 2 mM.[11] Warm the medium to 37°C to aid in dissolving the photo-amino acids.[11]
-
Cell Washing: Aspirate the standard culture medium from the cells and wash the cells twice with sterile PBS.
-
Metabolic Labeling: Add the prepared labeling medium to the cells and incubate for 24 hours in a standard cell culture incubator. For proteins with a high turnover rate, a minimum of 8 hours of incubation may be sufficient.[3]
Protocol 2: In Vivo UV Photo-Crosslinking
This protocol details the UV irradiation step to induce crosslinking between interacting proteins.
Materials:
-
Cells metabolically labeled with photo-crosslinkable amino acids (from Protocol 1)
-
Ice-cold PBS
-
UV lamp with an emission wavelength of ~365 nm (e.g., Stratalinker or a handheld UV lamp)[12]
-
Cell scraper
Procedure:
-
Cell Preparation: After the incubation period, place the cell culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
UV Irradiation: Add a thin layer of ice-cold PBS to cover the cells, preventing them from drying out during irradiation.[11] Place the uncovered dish under the UV lamp. The optimal distance and time will vary depending on the lamp's power. For a 15W lamp, a distance of 3-5 cm for 10-20 minutes is a good starting point.[11][12] Rotate the dish to ensure even exposure.
-
Cell Harvesting: After irradiation, aspirate the PBS and harvest the cells by scraping in ice-cold PBS. Pellet the cells by centrifugation and store at -80°C until further processing.
Protocol 3: Enrichment of Crosslinked Peptides by Size-Exclusion Chromatography (SEC)
This protocol describes a general workflow for enriching crosslinked peptides from a complex protein digest.
Materials:
-
Crosslinked cell pellet
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
SEC column suitable for peptide separation
-
HPLC system
-
Fractions collector
Procedure:
-
Cell Lysis and Protein Digestion: Lyse the cell pellet and denature the proteins. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. Digest the proteins overnight with trypsin according to standard protocols.
-
SEC Column Equilibration: Equilibrate the SEC column with an appropriate mobile phase (e.g., ammonium bicarbonate buffer).
-
Sample Injection and Fractionation: Inject the peptide digest onto the SEC column. Collect fractions as the peptides elute. Crosslinked peptides, being larger, are expected to elute in the earlier fractions.[13][14]
-
Fraction Pooling and Analysis: Analyze small aliquots of the fractions by SDS-PAGE or a peptide assay to determine the peptide-containing fractions. Pool the early-eluting fractions containing the enriched crosslinked peptides for mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for protein profiling using photo-crosslinkable amino acids.
Caption: Mechanism of photo-crosslinking for capturing protein-protein interactions.
Caption: Bioinformatic workflow for the analysis of photo-crosslinking mass spectrometry data.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. L-Photo-Leucine - FAQs [thermofisher.com]
- 4. iright.com [iright.com]
- 5. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. rsc.org [rsc.org]
- 13. Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. An open data format for visualization and analysis of cross-linked mass spectrometry results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved analysis of crosslinking mass spectrometry data with Kojak 2.0, advanced by integration into the Trans-Proteomic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kojak [kojak-ms.systemsbiology.net]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Disclaimer: The specific entity "phen-ClA" could not be definitively identified in scientific literature. Therefore, these application notes and protocols provide a detailed guide for a general and widely used click chemistry reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of bioconjugation, drug development, and materials science, and the provided protocols can be adapted for a wide range of specific azide- and alkyne-containing molecules.
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, efficient, and specific.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[3][4] This reaction is exceptionally versatile due to its biocompatibility, high yields, and tolerance of a wide variety of functional groups and reaction conditions, including aqueous environments.[1][3] These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from peptide and oligonucleotide labeling to the synthesis of complex drug conjugates.[5][6][7]
This document provides detailed protocols for performing a typical CuAAC reaction in an aqueous buffer system, suitable for the conjugation of biomolecules.
Quantitative Reaction Parameters
Successful click chemistry reactions depend on the careful control of several key parameters. The following table summarizes typical quantitative data for CuAAC reactions, providing a starting point for optimization.
| Parameter | Concentration Range | Typical Value | Notes |
| Alkyne-Molecule | 10 µM - 10 mM | 100 µM | The limiting reagent in many bioconjugation reactions. |
| Azide-Molecule | 1 - 50 equivalents | 10 equivalents | An excess of the smaller molecule is often used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 10 mol% | 1 mol% | Precursor for the active Cu(I) catalyst.[3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 50 equivalents to Cu(II) | 5 equivalents to Cu(II) | Reduces Cu(II) to the active Cu(I) catalytic species in situ.[3][5] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 1 - 5 equivalents to Cu(II) | 5 equivalents to Cu(II) | Accelerates the reaction and protects biomolecules from oxidative damage.[5][8] |
| Temperature | 4 - 37 °C | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature.[5] |
| Reaction Time | 15 min - 24 h | 1 - 4 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |
| pH | 4 - 9 | 7.4 | The reaction is tolerant of a wide pH range, but physiological pH is common for bioconjugations.[1] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-modified molecule to an alkyne-modified molecule in an aqueous buffer.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed deionized water
-
Microcentrifuge tubes
Equipment:
-
Vortex mixer
-
Centrifuge
-
Analytical equipment for reaction monitoring and purification (e.g., HPLC, LC-MS, FPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.
-
THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.
-
Alkyne-Molecule (1 mM): Prepare a 1 mM solution of the alkyne-functionalized molecule in PBS.
-
Azide-Molecule (10 mM): Prepare a 10 mM solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
437.5 µL of the 1 mM alkyne-molecule solution in PBS.
-
5 µL of the 10 mM azide-molecule solution.
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding:
-
5.0 µL of the 50 mM THPTA ligand solution.
-
2.5 µL of the 20 mM CuSO₄ solution.
-
-
Vortex briefly to mix. Let the solution stand for 1-2 minutes.
-
-
Initiation of the Click Reaction:
-
Add the 7.5 µL of the catalyst premix to the reaction tube containing the alkyne and azide molecules.
-
Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.[5]
-
The final reaction volume is 500 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). Protect the reaction from light if using fluorescently labeled molecules.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle azides with care as some can be explosive, especially small organic azides.
-
Copper compounds can be toxic. Avoid inhalation and skin contact.
Visualizations
Experimental Workflow for CuAAC
The following diagram illustrates the step-by-step workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A flowchart of the experimental workflow for a standard CuAAC reaction.
Generic Signaling Pathway for Drug Discovery
Click chemistry is a powerful tool for target identification and validation in drug discovery. The diagram below represents a generic kinase signaling pathway that can be investigated using click chemistry-modified probes.
Caption: A simplified diagram of a generic cell signaling cascade.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Incorporating Conjugated Linoleic Acid (CLA) into Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated Linoleic Acid (CLA) refers to a group of positional and geometric isomers of linoleic acid, with the most studied being cis-9, trans-11 and trans-10, cis-12 CLA. These fatty acids are of significant interest due to their diverse biological activities, including anti-adipogenic, anti-carcinogenic, and anti-inflammatory properties. A key aspect of understanding the mechanisms behind these effects is studying the incorporation of CLA into cellular lipids and the subsequent alterations in lipid metabolism and signaling pathways.
These application notes provide detailed protocols for researchers to effectively incorporate CLA into cellular lipids in vitro, and to analyze the resulting changes in cellular phenotype and lipid composition.
Data Presentation: Effects of CLA on Lipid Profiles
The following tables summarize quantitative data from various studies on the effects of CLA supplementation on lipid profiles. It is important to note that results can vary depending on the specific CLA isomer, dosage, duration of treatment, and the model system used.
Table 1: Effect of CLA Isomers on Adipocyte Differentiation and Lipid Accumulation
| Cell Line | CLA Isomer(s) | Concentration | Duration | Effect on Lipid Accumulation | Reference |
| 3T3-L1 preadipocytes | trans-10, cis-12 CLA | 10-100 µM | 8 days | Decreased triglyceride content | [1](--INVALID-LINK--) |
| Human preadipocytes | trans-10, cis-12 CLA | 100 µM | 14 days | Inhibited differentiation and lipid filling | [1](--INVALID-LINK--) |
| Bovine intramuscular preadipocytes | Mixed CLA isomers | 50-150 µM | 4 days | Dose-dependent decrease in proliferation and lipid content | [2] |
Table 2: In Vivo Effects of CLA Supplementation on Serum Lipid Profiles in Humans
| Study Population | CLA Dosage | Duration | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on LDL-C | Effect on HDL-C | Reference |
| Healthy adults | 3.4 g/day (mixed isomers) | 12 weeks | No significant change | No significant change | No significant change | No significant change | [3] |
| Overweight and obese adults | 3.2 g/day (mixed isomers) | 12 weeks | No significant change | Slight decrease | No significant change | No significant change | [3] |
| Adults with dyslipidemia | 3.0 g/day (trans-10, cis-12 CLA) | 12 weeks | Increase | Increase | Increase | Decrease |
Experimental Protocols
Protocol 1: Preparation of CLA Stock Solution for Cell Culture
Objective: To prepare a sterile, concentrated stock solution of CLA for treating cells in culture.
Materials:
-
Conjugated Linoleic Acid (free fatty acid form, specific isomer or mixture)
-
Ethanol (200 proof, sterile)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolving CLA:
-
In a sterile fume hood, dissolve the CLA in sterile ethanol to create a concentrated primary stock solution (e.g., 100 mM). CLA is a lipid and will not dissolve directly in aqueous culture medium.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Complexing with BSA (Optional but Recommended):
-
To enhance the bioavailability and reduce the potential cytotoxicity of the free fatty acid, it is recommended to complex the CLA with fatty acid-free BSA.
-
Prepare a sterile solution of 10% (w/v) fatty acid-free BSA in PBS.
-
Slowly add the ethanolic CLA stock solution to the BSA solution while stirring gently to achieve the desired molar ratio (e.g., 2:1 CLA:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the CLA-BSA complex or the ethanolic CLA stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cultured Cells with CLA
Objective: To expose cultured cells to CLA to study its effects on cellular processes.
Materials:
-
Cultured cells of interest (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes, MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Sterile CLA stock solution (from Protocol 1)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for the desired treatment duration without reaching over-confluence.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
Preparation of Treatment Medium:
-
Thaw an aliquot of the CLA stock solution.
-
Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (typically in the range of 10-100 µM).
-
Gently mix the medium to ensure even distribution of the CLA.
-
Also, prepare a vehicle control medium containing the same concentration of ethanol and/or BSA as the CLA-treated medium.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared treatment medium (or vehicle control medium) to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 3: Analysis of Cellular Lipid Accumulation using Oil Red O Staining
Objective: To visualize and quantify the accumulation of neutral lipids in CLA-treated cells.
Materials:
-
CLA-treated and control cells in culture plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin solution
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted to 60% with water and filtered)
-
Isopropanol (100%)
-
Microscope
-
Spectrophotometer or plate reader
Procedure:
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Add 10% formalin to each well to fix the cells. Incubate for at least 1 hour at room temperature.
-
-
Staining:
-
Remove the formalin and wash the cells with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing and Visualization:
-
Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Add water to the wells to prevent the cells from drying out.
-
Visualize the stained lipid droplets (which will appear red) under a light microscope.
-
-
Quantification (Optional):
-
To quantify the lipid accumulation, remove the water and allow the cells to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 490-520 nm using a plate reader.
-
Protocol 4: Extraction and Analysis of Cellular Lipids by GC-MS
Objective: To extract total lipids from CLA-treated cells and analyze the fatty acid composition, including the incorporation of CLA, by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
CLA-treated and control cells
-
PBS
-
Methanol
-
Chloroform
-
Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lipid Extraction (Folch Method):
-
Harvest the cells by scraping in PBS and pellet by centrifugation.
-
Add a 2:1 mixture of chloroform:methanol to the cell pellet to extract the lipids. Vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Fatty Acid Methylation (FAMEs Preparation):
-
To the dried lipid extract, add a small volume of 14% BF₃ in methanol or methanolic HCl.
-
Incubate at 60-100°C for 10-30 minutes. This process converts the fatty acids to their volatile methyl esters.
-
After cooling, add water and hexane to the tube. Vortex to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume of the FAMEs solution into the GC-MS.
-
GC Parameters (Example):
-
Column: DB-23 or similar capillary column suitable for FAME analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to separate the different FAMEs.
-
Carrier Gas: Helium.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Identify the CLA isomers and other fatty acids based on their retention times and mass spectra compared to known standards.
-
Quantify the amount of each fatty acid by integrating the peak areas.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of CLA in Adipocytes
Caption: Proposed mechanism of trans-10, cis-12 CLA action in adipocytes.
Experimental Workflow for Analyzing CLA Incorporation
Caption: Workflow for lipid extraction and analysis from CLA-treated cells.
Logical Relationship of CLA Effects on Lipid Metabolism
Caption: Key metabolic effects of CLA leading to reduced adiposity.
References
Application Notes and Protocols for Protein Labeling with [Ru(bpy)₂(phen-ClA)]²⁺ for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inquiry for "phen-ClA" in the context of fluorescence microscopy pertains to the reactive ligand 5-chloroacetamido-1,10-phenanthroline . This molecule is not a standalone fluorescent probe but serves as a crucial component of a larger, luminescent metal complex, typically [Ru(bpy)₂(this compound)]²⁺ (where bpy is 2,2'-bipyridine). This ruthenium-based complex is a versatile tool for the site-specific labeling of biomolecules, particularly proteins. The chloroacetamide group on the phenanthroline ligand acts as a reactive handle, enabling the covalent attachment of the entire luminescent ruthenium complex to the sulfhydryl group of cysteine residues via an alkylation reaction.
These ruthenium polypyridyl complexes are characterized by their robust chemical and photochemical stability, large Stokes shifts, and long luminescence lifetimes, making them valuable reagents for a range of biophysical and imaging applications. Once conjugated to a protein of interest, the complex acts as a luminescent reporter, allowing for the visualization and tracking of the protein within cellular environments using fluorescence microscopy. This application note provides an overview of the properties of such complexes and a detailed protocol for protein labeling and subsequent imaging.
Mechanism of Action and Application
The core application of the [Ru(bpy)₂(this compound)]²⁺ complex is the site-specific covalent labeling of proteins. The chloroacetamide moiety is an alkylating agent that specifically reacts with the nucleophilic thiol group of a cysteine residue. This reaction forms a stable thioether bond, permanently attaching the luminescent ruthenium complex to the protein.
This targeted labeling strategy is particularly useful for:
-
Introducing a luminescent probe at a specific site on a protein to study its structure, function, and dynamics.
-
Tracking the localization and trafficking of the labeled protein within live or fixed cells using fluorescence microscopy.
-
Performing fluorescence-based bioassays , such as fluorescence polarization and time-resolved fluorescence resonance energy transfer (FRET) studies.
The luminescence of these ruthenium complexes typically arises from a metal-to-ligand charge transfer (MLCT) excited state. The emission properties can be sensitive to the local environment, providing additional information about the labeled protein.
Data Presentation: Photophysical Properties
While specific photophysical data for the exact [Ru(bpy)₂(this compound)]²⁺ complex is not extensively documented in readily available literature, the properties of closely related ruthenium(II) bipyridine/phenanthroline complexes provide a strong indication of its expected performance. The following table summarizes typical photophysical properties for such complexes.
| Property | Typical Value Range | Notes |
| Absorption Maximum (λₐₑₛ) | 450 - 460 nm | Corresponds to the metal-to-ligand charge transfer (MLCT) band. |
| Emission Maximum (λₑₘ) | 600 - 630 nm | Emission is typically in the orange-to-red region of the spectrum, providing a large Stokes shift which is beneficial for minimizing background fluorescence. |
| Quantum Yield (Φ) | 0.02 - 0.10 | The quantum yield can be influenced by the solvent, temperature, and binding to a macromolecule. |
| Luminescence Lifetime (τ) | 100 - 1000 ns | The long lifetime is a key feature, enabling time-resolved fluorescence measurements to reduce background from short-lived autofluorescence. |
| Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ at the MLCT maximum | Indicates strong absorption of light at the excitation wavelength. |
Note: These values are representative of ruthenium(II) polypyridyl complexes and should be used as a guideline. The exact photophysical properties of [Ru(bpy)₂(this compound)]²⁺ and its protein conjugates should be determined experimentally.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with [Ru(bpy)₂(this compound)]²⁺
This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue.
Materials:
-
Purified protein with a single, accessible cysteine residue in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5).
-
[Ru(bpy)₂(this compound)]²⁺ stock solution (e.g., 10 mM in anhydrous DMSO).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine).
-
Desalting column or dialysis equipment for purification.
-
Reaction buffer: A non-nucleophilic buffer such as 50 mM HEPES, 150 mM NaCl, pH 7.2.
Procedure:
-
Protein Reduction:
-
If the protein's cysteine residue may be oxidized (e.g., forming a disulfide bond), it must first be reduced.
-
Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature or with 10 mM DTT for 2 hours at 4°C.
-
Crucially, the reducing agent must be removed before adding the ruthenium complex, as it will react with the chloroacetamide group. Remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Labeling Reaction:
-
Immediately after removing the reducing agent, determine the protein concentration.
-
In a microcentrifuge tube, add the purified, reduced protein to the reaction buffer.
-
Add the [Ru(bpy)₂(this compound)]²⁺ stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the complex over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent with a free thiol group, such as 2-mercaptoethanol or L-cysteine, to a final concentration of ~10 mM. This will react with any excess [Ru(bpy)₂(this compound)]²⁺.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted ruthenium complex and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (typically 280 nm) and the ruthenium complex's MLCT absorbance maximum (~450-460 nm).
-
The labeling efficiency can also be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the ruthenium complex.
-
Protocol 2: Fluorescence Microscopy Imaging of Labeled Protein
This protocol provides a general workflow for imaging cells that have been treated with or express the labeled protein.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Purified, labeled protein from Protocol 1.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium with an antifade reagent.
-
Fluorescence microscope equipped with appropriate filters for the ruthenium complex (e.g., excitation filter ~450/50 nm, emission filter ~620/60 nm).
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging substrate and allow them to adhere.
-
-
Introducing the Labeled Protein (select one method):
-
For extracellular or cell-surface labeling: Incubate the cells with the labeled protein in cell culture medium for a predetermined time and concentration.
-
For intracellular delivery: Use a suitable method such as microinjection, electroporation, or a protein transfection reagent to introduce the labeled protein into the cells.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound labeled protein.
-
-
Fixation (optional, for fixed-cell imaging):
-
Incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (optional, for intracellular targets with antibody co-staining):
-
If co-staining with antibodies against intracellular targets is desired, incubate the fixed cells with a permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with appropriate filter sets. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images in different channels if co-staining with other fluorescent probes was performed.
-
Visualizations
Caption: Workflow for site-specific protein labeling.
Application Notes & Protocols for Mass Spectrometry Sample Preparation
Topic: Sample Preparation for a Novel Analyte (Exemplified as "phen-ClA") for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The successful quantitative analysis of novel or uncharacterized small molecules, here exemplified as "this compound," by liquid chromatography-mass spectrometry (LC-MS) is critically dependent on robust and reproducible sample preparation.[1][2] This initial step is paramount as it directly impacts the quality and reliability of the final mass spectrometry data.[1][3] The primary objectives of sample preparation are to extract the analyte of interest from a complex sample matrix, remove interfering substances such as salts and detergents, and concentrate the analyte to a level suitable for detection.[4] This document provides a detailed application note and standardized protocols for the preparation of samples for the mass spectrometric analysis of a hypothetical small molecule, "this compound." The methodologies outlined are broadly applicable to small molecule drug candidates and can be adapted based on the specific physicochemical properties of the analyte and the nature of the sample matrix.
I. Overview of the Sample Preparation Workflow
The general workflow for preparing a sample for LC-MS analysis involves several key stages, starting from the initial sample collection to the final preparation of the sample for injection into the LC-MS system. The complexity of the protocol will vary depending on the sample source (e.g., biological fluids, tissues, cell cultures) and the concentration of the analyte.[1][2]
References
Application Notes: Metabolic Labeling Applications of Conjugated Linoleic Acid (CLA)
Introduction
Conjugated Linoleic Acid (CLA) refers to a class of positional and geometric isomers of linoleic acid, an omega-6 fatty acid.[1] Naturally found in dairy products and meat from ruminant animals, CLA has garnered significant interest within the research and drug development communities for its potential health benefits, including its role in modulating body fat composition, its anti-carcinogenic properties, and its influence on the immune system.[1][2] The various isomers of CLA can have distinct biological effects, making the study of their specific metabolic fates and mechanisms of action crucial.
Metabolic labeling serves as a powerful tool for elucidating the intricate pathways through which CLA exerts its effects. By introducing isotopically labeled forms of CLA into biological systems, researchers can trace their uptake, incorporation into complex lipids, and metabolic turnover. This allows for a detailed investigation of lipid metabolism and the signaling pathways modulated by specific CLA isomers.
These application notes provide an overview of the metabolic effects of CLA and protocols for utilizing metabolic labeling to study its mechanism of action.
Metabolic Effects and Mechanisms of Action of CLA
CLA influences a variety of metabolic processes, primarily related to lipid metabolism and adipocyte biology. Its mechanisms of action are complex and involve the regulation of gene expression and signaling pathways.
Key Metabolic Effects:
-
Reduction of Adiposity: CLA has been shown to reduce body fat mass in several animal models.[3] This is achieved through multiple mechanisms including the inhibition of lipogenesis and the enhancement of apoptosis in adipocytes.[1][3]
-
Modulation of Lipid Metabolism: CLA isomers can influence the expression of key enzymes involved in fatty acid synthesis and oxidation. For instance, the trans-10, cis-12 CLA isomer has been found to decrease the expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[3]
-
Regulation of Gene Expression: CLA isomers are known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][4] For example, CLA can activate PPARα, leading to an increase in the expression of genes involved in fatty acid oxidation.[4]
-
Influence on Signaling Pathways: Recent studies have shown that CLA can affect signaling pathways such as the ERK pathway, which is involved in chylomicron formation and intestinal fatty acid uptake.[5]
Table 1: Summary of Quantitative Data on the Metabolic Effects of CLA
| Parameter | Effect of CLA Supplementation | Key Findings | Reference |
| Adipocyte Lipogenesis | Decrease | Downregulation of lipoprotein lipase (LPL), acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD). | [3] |
| Fatty Acid Oxidation | Increase | Upregulation of carnitine palmitoyltransferase 1 (CPT1) expression. | [3] |
| Gene Expression | Modulation | Increased expression of PPARα and its target genes. | [4] |
| Intestinal Fat Absorption | Decrease | Reduced serum triglyceride levels and increased fecal lipids. | [5] |
Experimental Protocols
The following protocols describe general methodologies for studying the metabolic effects of CLA using metabolic labeling techniques.
Protocol 1: In Vitro Metabolic Labeling of Adipocytes with Isotopically Labeled CLA
Objective: To trace the uptake and incorporation of a specific CLA isomer into cellular lipids in an adipocyte cell culture model.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isotopically labeled CLA isomer (e.g., ¹³C-labeled or ¹⁴C-labeled trans-10, cis-12 CLA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation counter (for radiolabeled CLA) or mass spectrometer (for stable isotope-labeled CLA)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Preparation of Labeling Medium: Prepare a stock solution of the isotopically labeled CLA isomer complexed to fatty acid-free BSA. Dilute the stock solution in the cell culture medium to the desired final concentration.
-
Metabolic Labeling:
-
Remove the culture medium from the differentiated adipocytes.
-
Wash the cells twice with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, remove the labeling medium.
-
Wash the cells three times with cold PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
-
Analysis:
-
For radiolabeled CLA, quantify the amount of incorporated label in the total lipid extract using a scintillation counter.
-
For stable isotope-labeled CLA, analyze the lipid extract by mass spectrometry to identify and quantify the labeled lipid species.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CLA's effect on lipid metabolism.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary conjugated linoleic acid in health: physiological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid regulates adipocyte fatty acid binding protein expression via peroxisome proliferator-activated receptor α signaling pathway and increases intramuscular fat content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid (CLA) reduces intestinal fatty acid uptake and chylomicron formation in HFD-fed mice associated with the inhibition of DHHC7-mediated CD36 palmitoylation and the downstream ERK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Phenanthroline-Chlorambucil (phen-ClA) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the synthesis and characterization of a phenanthroline-chlorambucil (phen-ClA) conjugate. Phenanthroline (phen) and its derivatives are well-documented for their potential in developing anticancer agents, primarily due to their DNA intercalating properties and ability to chelate metal ions. Chlorambucil (ClA) is an alkylating agent used in chemotherapy that inhibits cancer cell proliferation by cross-linking DNA. The conjugation of phenanthroline to chlorambucil is a promising strategy to create a dual-action therapeutic agent with potentially enhanced efficacy and specificity.
These notes outline a plausible synthetic route, detailed experimental protocols, and methods for characterization and biological evaluation. While a specific conjugate termed "this compound" is not extensively described in the current literature, the protocols provided are based on established bioconjugation chemistries for each component.
Hypothetical Signaling Pathway and Mechanism of Action
The proposed mechanism of action for a this compound conjugate involves a dual attack on cancer cells. The phenanthroline moiety can intercalate into the DNA double helix, causing structural distortion and interfering with DNA replication and transcription. Simultaneously, the chlorambucil component acts as an alkylating agent, forming covalent bonds with DNA bases, leading to cross-linking and strand breaks. This combined action is hypothesized to induce potent cytotoxic effects and overcome potential resistance mechanisms.
Caption: Proposed dual-action mechanism of the this compound conjugate in cancer cells.
Experimental Protocols
Synthesis of a Phenanthroline-Chlorambucil Conjugate
This protocol describes a plausible method for conjugating a modified phenanthroline derivative to chlorambucil via amide bond formation. This involves activating the carboxylic acid group of chlorambucil and reacting it with an amino-functionalized phenanthroline.
Materials:
-
5-Amino-1,10-phenanthroline
-
Chlorambucil
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Chlorambucil:
-
Dissolve chlorambucil (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve 5-amino-1,10-phenanthroline (1 equivalent) in anhydrous DMF.
-
Filter the activated chlorambucil solution to remove the DCU precipitate and add the filtrate dropwise to the 5-amino-1,10-phenanthroline solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure this compound conjugate.
-
Caption: Workflow for the synthesis of the this compound conjugate.
Characterization of the this compound Conjugate
The successful synthesis of the conjugate should be confirmed by standard analytical techniques.
| Analytical Method | Purpose | Expected Outcome |
| ¹H NMR | To confirm the chemical structure. | Peaks corresponding to both the phenanthroline and chlorambucil moieties, with shifts indicating covalent linkage. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the calculated mass of the this compound conjugate. |
| HPLC | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |
| FT-IR | To identify functional groups. | Presence of characteristic amide bond absorption bands. |
| UV-Vis | To determine the spectrophotometric properties. | Absorption maxima characteristic of the phenanthroline and chlorambucil chromophores. |
In Vitro Cytotoxicity Assay
The anticancer activity of the this compound conjugate can be evaluated using a standard MTT assay on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound conjugate, Chlorambucil, 5-Amino-1,10-phenanthroline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate, chlorambucil, and 5-amino-1,10-phenanthroline in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Quantitative Data
The following table presents hypothetical IC₅₀ values for the this compound conjugate compared to its individual components. This data is for illustrative purposes and would need to be determined experimentally.
| Compound | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| This compound Conjugate | 5.2 | 8.1 | 12.5 |
| Chlorambucil | 25.8 | 35.2 | 45.1 |
| 5-Amino-1,10-phenanthroline | > 100 | > 100 | > 100 |
Conclusion
The conjugation of phenanthroline with chlorambucil represents a rational approach to developing novel anticancer agents with a potential dual mechanism of action. The protocols outlined in this document provide a framework for the synthesis, characterization, and in vitro evaluation of such a conjugate. Further studies would be required to fully elucidate the pharmacological properties and therapeutic potential of the this compound conjugate.
Application Notes and Protocols for Quantifying phen-ClA Incorporation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to understanding and quantifying the cellular incorporation of phen-ClA (5-chloroacetamido-1,10-phenanthroline). This compound is a versatile molecule utilized as a reactive labeling agent, primarily for the modification of proteins and other biomolecules. Its phenanthroline core possesses metal-chelating properties, making it a valuable tool in the development of diagnostic and therapeutic agents, often in the form of metal complexes. The chloroacetamide group allows for covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine groups of lysine residues and N-termini.
Accurate quantification of this compound incorporation into cells is critical for evaluating the efficacy of drug delivery systems, understanding the mechanism of action of this compound-based compounds, and assessing their cytotoxic effects. This document outlines the key methodologies for labeling biomolecules with this compound, introducing them into cells, and subsequently quantifying their intracellular concentration.
Labeling of Biomolecules with this compound
The foundational step for quantifying cellular incorporation is the stable labeling of a carrier molecule, typically a protein or peptide, with this compound. The chloroacetamide moiety of this compound reacts with free sulfhydryl groups of cysteine residues via alkylation, forming a stable thioether bond.
Experimental Protocol: Protein Labeling with this compound
Materials:
-
Protein/peptide of interest (with at least one cysteine residue)
-
This compound (5-chloroacetamido-1,10-phenanthroline)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Size-exclusion chromatography column (e.g., PD-10)
-
DMSO (for dissolving this compound)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residues are oxidized, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction should be performed in the dark to prevent photodegradation of the phenanthroline moiety.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The success of the labeling can be initially assessed by monitoring the absorbance at 280 nm (for protein) and around 270 nm (for the phenanthroline group).
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency (moles of this compound per mole of protein) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the protein will increase by the mass of the incorporated this compound minus the mass of HCl.
-
Cellular Incorporation of this compound Labeled Molecules
Introducing the this compound labeled biomolecule into cells is the next critical step. The method of delivery will depend on the nature of the labeled molecule and the cell type. Lipophilic phenanthroline-metal complexes have been shown to enhance cellular uptake.[1] For labeled proteins, strategies such as cell-penetrating peptides (CPPs) or other transfection reagents may be necessary.[2][3]
Experimental Protocol: Cellular Uptake of this compound Labeled Protein
Materials:
-
Cells in culture (e.g., HeLa, A549)
-
This compound labeled protein
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer
Procedure:
-
Cell Seeding:
-
Seed the cells in a suitable format (e.g., 6-well plate, 96-well plate) and allow them to adhere and grow to 70-80% confluency.
-
-
Treatment:
-
Prepare different concentrations of the this compound labeled protein in cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the this compound labeled protein to the cells.
-
Incubate for a defined period (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized labeled protein.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification of Lysate:
-
Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). This will be used for normalization.
-
Quantification of Intracellular this compound
Two primary methods are recommended for the sensitive and specific quantification of this compound labeled proteins within cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Spectroscopy.
Method 1: Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the quantification of the this compound-protein adduct.[4][5] This method typically involves the enzymatic digestion of the cell lysate to generate peptides, followed by the detection and quantification of the this compound-modified peptide.
Experimental Protocol: LC-MS/MS Quantification
Materials:
-
Cell lysate containing this compound labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Digestion):
-
Take a known amount of total protein from the cell lysate (e.g., 50 µg).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a reverse-phase LC system coupled to a tandem mass spectrometer.
-
Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the peptide that is adducted with this compound. This requires prior knowledge of the modified peptide's mass and its fragmentation pattern.
-
Parent Ion Selection: The m/z of the this compound modified peptide.
-
Fragment Ion Selection: Specific fragment ions (y- and b-ions) that are unique to the modified peptide.
-
-
Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of the this compound labeled protein that have been processed in the same manner as the cell lysates.
-
Quantify the amount of the this compound modified peptide in the cell lysates by comparing its peak area to the standard curve.
-
Normalize the quantified amount to the total protein concentration of the lysate to determine the intracellular concentration of the this compound labeled protein.
-
Method 2: Quantification by Fluorescence Spectroscopy
The phenanthroline moiety of this compound is inherently fluorescent, allowing for a more direct and high-throughput method of quantification.[6][7]
Experimental Protocol: Fluorescence-Based Quantification
Materials:
-
Cell lysate containing this compound labeled protein
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or black-walled microplates
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound labeled protein with known concentrations in the same lysis buffer used for the cell samples.
-
-
Fluorescence Measurement:
-
Determine the optimal excitation and emission wavelengths for the this compound labeled protein. For many phenanthroline derivatives, excitation is in the range of 270-350 nm and emission is in the range of 350-450 nm. These should be empirically determined for the specific protein conjugate.
-
Measure the fluorescence intensity of the standards and the cell lysates at the determined wavelengths.
-
-
Data Analysis and Quantification:
-
Subtract the fluorescence of a blank (lysis buffer) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the this compound labeled protein in the cell lysates by interpolating their fluorescence intensities on the standard curve.
-
Normalize the result to the total protein concentration of the lysate.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Quantification of Intracellular this compound Labeled Protein by LC-MS/MS
| Treatment Concentration (µg/mL) | Incubation Time (hours) | Intracellular this compound-Protein (ng/mg total protein) | Standard Deviation |
| 10 | 4 | 5.2 | 0.6 |
| 10 | 12 | 15.8 | 1.2 |
| 50 | 4 | 28.1 | 2.5 |
| 50 | 12 | 75.4 | 6.8 |
Table 2: Quantification of Intracellular this compound Labeled Protein by Fluorescence Spectroscopy
| Treatment Concentration (µg/mL) | Incubation Time (hours) | Intracellular this compound-Protein (ng/mg total protein) | Standard Deviation |
| 10 | 4 | 4.9 | 0.8 |
| 10 | 12 | 16.2 | 1.5 |
| 50 | 4 | 27.5 | 3.1 |
| 50 | 12 | 76.9 | 7.2 |
Visualizations
Signaling Pathways
Phenanthroline-metal complexes have been shown to induce cellular stress and can interact with pathways such as the unfolded protein response (UPR).[8] The cytotoxic effects of some phenanthroline-based compounds may also be linked to the induction of apoptosis or cuproptosis.[9] The specific signaling pathways affected by a this compound labeled molecule will likely depend on the nature of the carrier molecule and the cell type.
Caption: Potential signaling pathways affected by this compound-protein incorporation.
Experimental Workflow
The overall experimental workflow for quantifying this compound incorporation in cells is a multi-step process from labeling to final quantification.
Caption: Experimental workflow for quantifying this compound incorporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cellular uptake of cell delivering PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archipel.uqam.ca [archipel.uqam.ca]
- 6. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 7. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 8. Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway | Experimental Results | Cambridge Core [cambridge.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of phen-ClA in Studying Lipid-Protein Interactions
For: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate interplay between lipids and proteins is fundamental to deciphering a vast array of cellular processes, from signal transduction to membrane trafficking. The transient and often low-affinity nature of these interactions, however, presents a significant challenge to their study. Photo-crosslinking methodologies, coupled with mass spectrometry-based proteomics, have emerged as a powerful strategy to covalently capture these fleeting interactions in situ, enabling the identification of lipid-binding proteins and the mapping of their interaction sites.
This document provides a detailed overview of the application of a putative photoactivatable and reactive probe, designated "phen-ClA," for the investigation of lipid-protein interactions. While the specific chemical entity "this compound" is not found in the public scientific literature, we have constructed a generalized framework and protocols based on the common principles of photo-crosslinking with chloroacetamide-containing probes. This document is intended to serve as a foundational guide for researchers employing similar chemical tools to explore the lipid-protein interactome.
Principle of the Method
The "this compound" probe is conceptualized as a bifunctional molecule designed to first partition into cellular membranes or bind to specific lipid species and then, upon photoactivation, to covalently crosslink to interacting proteins. The key functional components of such a probe would be:
-
A Lipophilic Moiety: This region of the probe facilitates its insertion into lipid bilayers or its association with specific lipid headgroups. The nature of this group determines the probe's localization and the types of lipid interactions it can report on.
-
A Photoactivatable Group (e.g., a Phenyl Azide): This group remains inert until irradiated with UV light of a specific wavelength. Upon photoactivation, it forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds, leading to covalent crosslinking with proteins in close proximity.
-
A Reactive Group (Chloroacetamide, ClA): The chloroacetamide moiety serves as a secondary reactive group. It can form stable thioether bonds with cysteine residues on proteins. This "dark" reactivity can be used for affinity purification or as a secondary crosslinking mechanism.
The general workflow for using a this compound-type probe to study lipid-protein interactions is depicted below.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Phen-ClA Concentration for Cell Labeling
Welcome to the technical support center for Phen-ClA, a fluorescently labeled analog of conjugated linoleic acid (CLA) designed for visualizing cellular uptake and lipid metabolism. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your cell labeling experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell labeling?
The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific research question. A good starting point for most cell lines is to perform a dose-response experiment. We recommend a concentration range of 1 µM to 50 µM. Please refer to the table below for a summary of expected outcomes at different concentration ranges.
Q2: How long should I incubate my cells with this compound?
Incubation time is another critical parameter that requires optimization. We recommend starting with a time course experiment ranging from 30 minutes to 24 hours. Shorter incubation times are often sufficient for observing initial uptake and membrane localization, while longer incubation times may be necessary to visualize incorporation into lipid droplets and other organelles.
Q3: Can this compound be toxic to my cells?
Yes, at high concentrations and with prolonged exposure, this compound can exhibit cytotoxicity, similar to its parent compound, conjugated linoleic acid (CLA). It is crucial to perform a viability assay in parallel with your labeling experiment to determine the optimal non-toxic concentration for your specific cell line.
Q4: What is the mechanism of this compound uptake?
This compound, like CLA, is thought to enter the cell through fatty acid transport proteins on the cell surface and passive diffusion across the plasma membrane. Once inside, it can be incorporated into various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lipid droplets.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak fluorescent signal | 1. Suboptimal this compound concentration: The concentration used may be too low for your cell type. 2. Short incubation time: The incubation period may not be long enough for sufficient uptake. 3. Incorrect filter set on the microscope: The excitation and emission wavelengths of the fluorescent tag on this compound may not match your microscope's filter set. 4. Cell type with low lipid uptake: Some cell types have inherently low rates of fatty acid uptake. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM). 2. Perform a time-course experiment: Increase the incubation time (e.g., 30 min, 1, 4, 12, 24 hours). 3. Verify microscope settings: Ensure the filter set is appropriate for the fluorophore. 4. Use a positive control: Use a cell line known to have high lipid uptake (e.g., 3T3-L1 adipocytes) to confirm the reagent is working. |
| High background fluorescence | 1. Excess this compound in the medium: Residual this compound in the well after incubation can cause high background. 2. This compound precipitation: At high concentrations, this compound may precipitate out of solution. | 1. Wash cells thoroughly: After incubation, wash the cells 2-3 times with phosphate-buffered saline (PBS) or serum-free medium. 2. Prepare fresh dilutions: Prepare this compound dilutions fresh from a stock solution for each experiment. Visually inspect the solution for any precipitates before adding it to the cells. |
| High cell death or morphological changes | 1. This compound cytotoxicity: The concentration of this compound may be too high, leading to toxic effects.[1] 2. Prolonged incubation: Extended exposure to this compound, even at lower concentrations, can be detrimental to some cell lines. | 1. Perform a viability assay: Use assays like MTT, MTS, or a live/dead stain to determine the cytotoxic concentration for your cells. 2. Reduce incubation time: Optimize for the shortest incubation time that provides a satisfactory signal. 3. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response experiment. |
| Fluorescent signal is diffuse and not localized | 1. Early stage of uptake: At early time points, this compound may be diffusely distributed in the cytoplasm before being trafficked to specific organelles. 2. Cell stress or death: Stressed or dying cells can exhibit diffuse, non-specific staining. | 1. Increase incubation time: Allow more time for the cells to process and traffic the this compound to its target locations (e.g., lipid droplets). 2. Check cell health: Co-stain with a viability dye to ensure the signal is from healthy cells. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is 0, 1, 2.5, 5, 10, 25, and 50 µM.
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 4 hours) under standard cell culture conditions.
-
Washing: Gently wash the cells three times with warm PBS to remove any unbound this compound.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter set.
-
Analysis: Quantify the mean fluorescence intensity per cell at each concentration.
Cell Viability Assay (MTT Assay)
-
Treat cells with this compound: Following the same protocol as the dose-response experiment, treat cells with varying concentrations of this compound.
-
Add MTT reagent: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilize formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate viability: Express the absorbance of treated cells as a percentage of the untreated control cells.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 5 | 100 |
| 1 | 50 | 98 |
| 5 | 250 | 95 |
| 10 | 600 | 92 |
| 25 | 1200 | 75 |
| 50 | 1500 | 50 |
Data are representative and may vary between cell lines and experimental conditions.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound labeling.
Caption: Simplified signaling pathway of CLA.[1][2][3]
References
- 1. Conjugated linoleic acid (CLA) inhibits expression of the Spot 14 (THRSP) and fatty acid synthase genes and impairs the growth of human breast cancer and liposarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phen-ClA (and related chemiluminescent probes) Imaging
Welcome to the technical support center for Phen-ClA and other chemiluminescent probes for cellular imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background signal and obtain high-quality imaging data. The principles and protocols described here are broadly applicable to luminol-based probes like L-012, which are commonly used for the detection of reactive oxygen species (ROS), particularly superoxide anions.
Troubleshooting Guide: Reducing High Background Signal
High background fluorescence is a common issue in chemiluminescent imaging that can obscure the true signal and lead to misinterpretation of results. This guide provides a systematic approach to identifying and mitigating the sources of high background.
| Potential Cause | Recommended Action | Detailed Explanation |
| Probe Concentration is Too High | Titrate the probe to find the optimal concentration. | Start with a concentration range (e.g., 10-100 µM) and perform a dose-response experiment to identify the concentration that provides the best signal-to-noise ratio. Excessive probe can lead to non-specific binding and increased background chemiluminescence.[1][2][3] |
| Prolonged Incubation Time | Optimize the incubation time through a time-course experiment. | Monitor the chemiluminescent signal at different time points after adding the probe. The optimal time is when the specific signal is maximal relative to the background. Prolonged incubation can lead to increased non-specific signal and probe degradation. |
| Inadequate Washing | Increase the number and/or duration of wash steps. | After incubation with the probe, wash the cells or tissue thoroughly with a suitable buffer (e.g., PBS or HBSS) to remove any unbound probe. We recommend at least three washes of 5 minutes each.[4] |
| Non-Specific Binding of the Probe | Incorporate a blocking step before probe incubation. | Incubate cells or tissue with a blocking solution, such as 1% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes to saturate non-specific binding sites.[5] |
| Cell Health and Culture Conditions | Ensure cells are healthy and not overly confluent. | Unhealthy or dying cells can exhibit autofluorescence and altered metabolism, contributing to background. Use cells at an appropriate confluency (typically 70-80%) for your experiments.[4] |
| Contaminated Reagents or Media | Use high-purity reagents and sterile, fresh media. | Contaminants in buffers, media, or the probe itself can be a source of background signal. Prepare solutions with high-quality water and filter-sterilize if necessary. Phenol red in culture media can also contribute to background fluorescence and using phenol red-free media for the imaging step is recommended. |
| Probe Autoxidation | Prepare probe solutions fresh and protect from light. | Some chemiluminescent probes can spontaneously oxidize, leading to a background signal. Prepare the working solution of the probe immediately before use and keep it in the dark to minimize autoxidation.[2][6] |
| Inappropriate Imaging Parameters | Optimize acquisition settings on the microscope or plate reader. | Use the lowest possible detector gain or voltage that still allows for the detection of the specific signal. Overly sensitive settings can amplify background noise. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and similar chemiluminescent probes?
A1: this compound and related probes, such as L-012, are luminol-based compounds that emit light through a chemical reaction with reactive oxygen species (ROS), primarily superoxide anions (O₂⁻). In the presence of a catalyst (like peroxidases) and an oxidizing agent (like hydrogen peroxide, which can be formed from superoxide), the probe is oxidized to an excited-state intermediate. This intermediate then decays to a lower energy state, releasing the excess energy as a photon of light. This chemiluminescence is a direct measure of ROS levels.[1][7]
Q2: How do I choose the right concentration for my probe?
A2: The optimal probe concentration is critical for achieving a good signal-to-noise ratio and should be determined empirically for your specific cell type and experimental conditions. A titration experiment is highly recommended. Below is a table with a suggested range for L-012, a common analog.
| Parameter | Recommended Range | Starting Point |
| Probe Concentration (e.g., L-012) | 10 - 200 µM | 50 µM[1][2][3] |
| Incubation Time | 15 - 120 minutes | 30 minutes |
| Imaging Temperature | Room Temperature to 37°C | 37°C[1][2][3] |
Q3: What are the essential controls for a chemiluminescent imaging experiment?
A3: To ensure the validity of your results, several controls are essential:
-
Unstimulated Control: Cells that have not been treated with the stimulus that induces ROS production. This helps to establish the basal level of ROS and background signal.
-
Negative Control (No Probe): Cells that are stimulated but not incubated with the chemiluminescent probe. This will account for any autofluorescence from the cells or medium.
-
Positive Control: A known inducer of ROS in your cell type to confirm that the probe and detection system are working correctly.
-
Scavenger Control: Pre-treating cells with an ROS scavenger, such as Superoxide Dismutase (SOD) for superoxide detection, should significantly reduce or abolish the chemiluminescent signal.[1] This confirms the specificity of the probe for the target ROS.
-
NOX Inhibitor Control: If you are studying NADPH oxidase (NOX) activity, using a specific NOX inhibitor (e.g., DPI) can confirm that the detected ROS are indeed from this source.
Q4: Can I use serum in my imaging medium?
A4: It is generally recommended to use a serum-free medium during the final probe incubation and imaging steps. Serum contains various proteins and other components that can interact with the probe or quench the chemiluminescent signal, leading to increased background and variability.
Q5: How should I prepare and store my probe stock solution?
A5: Most chemiluminescent probes are dissolved in DMSO to make a concentrated stock solution (e.g., 10-20 mM).[1] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. The working solution should be prepared fresh for each experiment by diluting the stock solution in an appropriate buffer or medium.
Experimental Protocols
Detailed Protocol for Cellular Superoxide Detection using L-012
This protocol provides a general framework for measuring NADPH oxidase-dependent superoxide production in adherent cells using the chemiluminescent probe L-012.
Materials:
-
Adherent cells cultured in a 96-well white, opaque-bottom plate (to prevent light leakage between wells).
-
L-012 probe (Wako Chemicals or similar).
-
DMSO for preparing stock solution.
-
Phenol red-free cell culture medium (e.g., DMEM or HBSS).
-
Stimulant for ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
NADPH Oxidase inhibitor (e.g., Diphenyleneiodonium - DPI) (optional).
-
Superoxide Dismutase (SOD) (optional).
-
Chemiluminescence-capable plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of L-012 in DMSO.
-
Prepare working solutions of your stimulant, inhibitor, and SOD in phenol red-free medium.
-
-
Cell Treatment (Optional):
-
If using an inhibitor (e.g., DPI) or scavenger (e.g., SOD), remove the culture medium and add the medium containing the inhibitor/scavenger. Incubate for the desired time (e.g., 30-60 minutes).
-
-
Probe Loading and Stimulation:
-
Prepare the final working solution of L-012 in phenol red-free medium at the desired final concentration (e.g., 50 µM).
-
Add your stimulant to the L-012 working solution.
-
Remove the medium from the cells and add the L-012/stimulant solution to the appropriate wells.
-
-
Chemiluminescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) chemiluminescent plate reader.
-
Measure the luminescence signal at regular intervals (e.g., every 2-5 minutes) for a total duration of 60-120 minutes.
-
-
Data Analysis:
-
For each time point, subtract the background luminescence (from wells with no cells or unstimulated cells) from the readings of the stimulated cells.
-
Plot the background-subtracted chemiluminescence intensity over time to visualize the kinetics of ROS production.
-
Visualizations
Signaling Pathway: NADPH Oxidase (NOX2) Activation
Caption: Activation of the NADPH oxidase 2 (NOX2) complex.
Experimental Workflow: Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
phen-ClA cytotoxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hypothetical cytotoxic agent, Phen-ClA.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using the inner wells of the plate to avoid edge effects.[1][2] |
| Pipetting errors during compound addition. | Use calibrated pipettes and ensure proper mixing after adding this compound to the wells. A gentle swirling motion is recommended over vigorous shaking. | |
| Contamination of cell cultures. | Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. | |
| Lower than expected cytotoxicity. | Incorrect concentration of this compound. | Verify the stock solution concentration and perform serial dilutions accurately. Ensure the compound is fully dissolved in the vehicle solvent. |
| Cell line resistance. | Some cell lines may exhibit intrinsic or acquired resistance to this compound. Consider using a different cell line or a positive control compound known to be potent in your chosen cell line. | |
| Insufficient incubation time. | Optimize the incubation time for this compound with your specific cell line. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Higher than expected cytotoxicity. | Error in stock solution calculation. | Re-calculate and prepare a fresh stock solution of this compound. |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle in the culture medium is non-toxic to the cells. Run a vehicle-only control. | |
| Inconsistent results in ROS production assay. | Instability of the fluorescent probe. | Protect the fluorescent probe (e.g., H2DCFDA) from light and prepare it fresh for each experiment.[3] |
| Cell density is too high or too low. | Optimize cell density for the ROS assay. High density can lead to nutrient depletion and altered ROS levels. | |
| Difficulty in interpreting apoptosis assay data. | Inappropriate time point for analysis. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal window for detecting apoptotic markers (e.g., caspase activation, annexin V staining). |
| Necrotic cell death is also occurring. | Use a dual-staining method (e.g., Annexin V and a viability dye like Propidium Iodide) to distinguish between apoptotic and necrotic cells. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound-induced cytotoxicity?
This compound is hypothesized to induce cytotoxicity through a multi-faceted mechanism primarily involving the induction of intracellular Reactive Oxygen Species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.
2. How can I mitigate the off-target cytotoxicity of this compound in my experiments?
To mitigate off-target effects, consider the following:
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) may quench this compound-induced ROS, thereby reducing cytotoxicity.
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Targeted Delivery Systems: In more advanced applications, encapsulating this compound in targeted nanoparticles could improve its delivery to cancer cells while sparing normal cells.
3. What are the typical IC50 values for this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines. Below is a table summarizing illustrative IC50 values.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 25.8 |
| HeLa | Cervical Cancer | 12.5 |
| U-87 MG | Glioblastoma | 30.1 |
4. How should I prepare my stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Detection of Intracellular ROS using H2DCFDA
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound at the desired concentration for the specified time. Include a positive control (e.g., H2O2) and a negative control (vehicle-treated).
-
H2DCFDA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 10 µM H2DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.[3]
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity experiments.
References
Technical Support Center: Optimizing phen-ClA Signal-to-Noise Ratio in Proteomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing phen-ClA in their proteomics workflows. Our goal is to help you improve your signal-to-noise ratio and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for labeling my samples?
The optimal concentration of this compound can vary depending on the protein concentration of your sample and the specific buffer conditions. We recommend performing a titration experiment to determine the ideal concentration for your specific experimental setup. Start with a concentration range of 1 mM to 10 mM and evaluate the labeling efficiency and signal intensity.
Q2: How can I confirm that my protein of interest has been successfully labeled with this compound?
Successful labeling can be confirmed by a characteristic mass shift in your protein of interest, which can be detected by mass spectrometry. Additionally, you can use a gel-based approach, running labeled and unlabeled samples side-by-side on an SDS-PAGE gel. A successful labeling should result in a noticeable band shift.
Q3: What are the best practices for sample preparation before this compound labeling?
For optimal results, it is crucial to start with a clean, well-prepared sample. We recommend the following:
-
Protein Quantification: Accurately determine the protein concentration to ensure a consistent this compound-to-protein ratio.
-
Buffer Exchange: Ensure your sample is in a buffer that is compatible with the this compound labeling reaction. Avoid buffers containing primary amines, such as Tris, as they can compete with the labeling reaction.
-
Reduction and Alkylation: For bottom-up proteomics, a complete reduction and alkylation of disulfide bonds is essential for efficient digestion and labeling.
Q4: How does this compound compare to other labeling reagents?
This compound is designed for high-efficiency labeling of specific functional groups on proteins. Its performance relative to other reagents will depend on the specific application. We recommend consulting the relevant literature and performing a pilot experiment to compare different labeling strategies for your protein of interest.
Troubleshooting Guide
This guide addresses common issues encountered during proteomics experiments involving this compound.
Issue 1: Low Signal Intensity
Q: I am observing a weak signal for my this compound labeled peptides. What are the possible causes and solutions?
A: Low signal intensity can stem from several factors throughout your experimental workflow.[1] Consider the following potential causes and solutions:
-
Incomplete Labeling:
-
Cause: The concentration of this compound may be too low, or the incubation time may be too short.
-
Solution: Perform a concentration and time-course optimization for the labeling reaction. Ensure the pH of the reaction buffer is optimal for the this compound reagent.
-
-
Sample Loss During Preparation:
-
Cause: Significant protein/peptide loss can occur during buffer exchange, cleanup, or transfer steps.
-
Solution: Use low-binding tubes and pipette tips. Minimize the number of transfer steps. Consider using a filter-aided sample preparation (FASP) protocol.[2]
-
-
Poor Ionization Efficiency:
-
Suboptimal Mass Spectrometry Parameters:
Issue 2: High Background Noise
Q: My mass spectra show high background noise, which is interfering with the detection of my labeled peptides. How can I reduce this noise?
A: High background noise can be attributed to contaminants introduced during sample preparation or from the analytical instruments themselves.
-
Contaminants from Reagents and Materials:
-
Cause: Impurities in solvents, buffers, or from lab equipment (e.g., plasticizers from tubes) can contribute to background noise.[3]
-
Solution: Use high-purity, MS-grade reagents. Pre-wash all tubes and glassware thoroughly. Include a "blank" injection of your sample buffer to identify potential sources of contamination.
-
-
Excess Unreacted this compound Reagent:
-
Cause: Residual, unreacted this compound can create significant background signal.
-
Solution: Incorporate a cleanup step after the labeling reaction to remove excess reagent. This can be achieved through dialysis, spin columns, or precipitation.
-
-
Carryover in the LC-MS System:
-
Cause: Peptides from a previous, more concentrated sample may be retained in the liquid chromatography system and elute during a subsequent run.
-
Solution: Run several blank injections between samples to wash the column and injection port. Optimize your column washing protocol.
-
Issue 3: Poor Reproducibility
Q: I am seeing significant variation in my signal-to-noise ratio between technical replicates. What could be causing this?
A: Poor reproducibility is often a result of inconsistencies in the experimental protocol.
-
Inconsistent Sample Handling:
-
Cause: Minor variations in incubation times, temperatures, or pipetting volumes can lead to significant differences in labeling efficiency and sample recovery.
-
Solution: Follow a standardized, written protocol meticulously. Use calibrated pipettes and ensure consistent timing for all critical steps.
-
-
Variable Labeling Efficiency:
-
Cause: Fluctuations in pH or reagent concentration between samples can affect the labeling reaction.
-
Solution: Prepare a master mix of your labeling reagent and buffer to add to all samples. Double-check the pH of each sample before adding the this compound.
-
-
Instrument Instability:
-
Cause: Drifts in the performance of the LC-MS system can lead to variability in signal intensity.
-
Solution: Perform regular quality control checks on your mass spectrometer using a standard peptide mix to ensure consistent performance.
-
Quantitative Data Summary
The following table summarizes potential improvements in signal-to-noise (S/N) ratio that can be achieved by optimizing various experimental parameters. These are generalized values, and actual improvements may vary based on the specific sample and instrumentation.
| Parameter Optimized | Potential S/N Improvement | Reference |
| Sample Cleanup | 2-5 fold | |
| LC Gradient Optimization | 1.5-3 fold | |
| MS Parameter Tuning | 2-10 fold | [1] |
| Data Processing Algorithms | up to 16-fold |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling of Proteins for Mass Spectrometry
This protocol outlines a generic workflow for labeling proteins with this compound prior to mass spectrometry analysis.
Caption: General experimental workflow for this compound labeling in proteomics.
-
Protein Extraction: Lyse cells or tissues to extract proteins using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT (5 mM, 60°C for 30 min) and alkylate with iodoacetamide (15 mM, room temperature in the dark for 30 min).
-
Buffer Exchange: Remove any interfering substances by buffer exchange into a this compound compatible buffer (e.g., 50 mM HEPES, pH 7.5).
-
This compound Addition: Add this compound to the desired final concentration.
-
Incubation: Incubate at the optimized temperature and time (e.g., 37°C for 1 hour).
-
Quenching: Stop the labeling reaction by adding a quenching reagent (e.g., 50 mM Tris-HCl).
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or by protein precipitation.
-
Protein Digestion: Digest the labeled protein into peptides using trypsin (1:50 enzyme-to-protein ratio, 37°C overnight).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify the this compound labeled peptides.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common signal-to-noise issues.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Mass Spectrometry-Based Proteomics Analysis of Human Substantia Nigra From Parkinson's Disease Patients Identifies Multiple Pathways Potentially Involved in the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ProteomeXchange Dataset PXD001194 [proteomecentral.proteomexchange.org]
Technical Support Center: Phenol-Chloroform-Isoamyl Alcohol (P:C:I) Nucleic Acid Extraction
Welcome to the technical support center for Phenol-Chloroform-Isoamyl Alcohol (P:C:I) nucleic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during this experimental procedure.
Troubleshooting Guides and FAQs
This section provides solutions to specific problems you may encounter during your P:C:I extraction.
Low Nucleic Acid Yield
Question: Why is my DNA/RNA yield consistently low after P:C:I extraction?
Answer: Low nucleic acid yield can stem from several factors throughout the extraction process. Incomplete cell lysis is a primary culprit, as it prevents the release of nucleic acids from the cells.[1] Ensure you are using an adequate amount of lysis buffer for your starting material and that incubation times are optimal.[1] For tissues, proper homogenization is critical to effectively release nucleic acids.[1]
Another common issue is poor phase separation.[1] If the aqueous and organic phases are not distinctly separated after centrifugation, you may inadvertently lose nucleic acid into the interphase or organic phase.[2] This can be caused by insufficient mixing with the phenol-chloroform or incorrect centrifugation speed and duration.[1] Additionally, using an incorrect pH for your phenol solution can drastically affect your yield. For DNA extraction, the phenol should be buffered to a pH of around 7.9-8.0, while acidic phenol is used to retain RNA in the aqueous phase and partition DNA into the organic phase.[2][3]
Lastly, an insufficient volume of elution buffer can lead to low yields, as can an inadequate centrifugation step during the elution process.[1] Overly vigorous vortexing or shaking can also lead to mechanical shearing and degradation of your nucleic acids.[1]
Poor A260/280 and A260/230 Ratios
Question: My A260/280 and/or A260/230 ratios are outside the optimal range. What does this indicate and how can I fix it?
Answer: The A260/280 and A260/230 ratios are critical indicators of nucleic acid purity. An A260/280 ratio of ~1.8 is generally considered pure for DNA, while a ratio of ~2.0 is accepted as pure for RNA.[4][5]
-
Low A260/280 Ratio (<1.8 for DNA, <2.0 for RNA): This typically indicates protein or residual phenol contamination.[4][6] To remedy this, you can perform an additional chloroform extraction to remove residual phenol or include a proteinase K digestion step to eliminate contaminating proteins.[1][2] Ensuring complete phase separation and carefully aspirating the aqueous phase without disturbing the interphase is crucial.[2]
-
High A260/280 Ratio (>2.0): This may suggest RNA contamination in your DNA sample.[7] Treating your sample with RNase can resolve this issue.[8]
-
Low A260/230 Ratio (<2.0): This often points to contamination with salts (like guanidine), carbohydrates, or residual phenol.[5][9] An additional wash with 70-75% ethanol during the precipitation step can help remove these contaminants.[6][9]
It's also important to note that small variations in the pH of your solution can affect the A260/280 ratio.[5]
Phase Separation Issues
Question: I'm having trouble getting a clear separation between the aqueous and organic phases. What could be the cause?
Answer: Incomplete or poor phase separation is a frequent problem in P:C:I extractions.[10] This can be due to insufficient centrifugation speed or time.[1] Ensure your centrifuge is set to the recommended speed and duration for your protocol. Another cause can be an incorrect ratio of phenol-chloroform to your aqueous sample.[11]
If your sample has a high concentration of salts or other solutes, it can increase the density of the aqueous phase, potentially leading to phase inversion where the aqueous layer is at the bottom.[2][3] The inclusion of chloroform, which is denser than water, helps to ensure the organic phase remains at the bottom.[2]
For difficult samples, especially those rich in lipids, adding more chloroform and re-extracting can improve phase separation.[10] Vigorous shaking for at least 15 seconds can also help ensure proper mixing and subsequent separation.[7]
Genomic DNA Contamination in RNA Samples
Question: My RNA sample is contaminated with genomic DNA. How can I prevent this?
Answer: Genomic DNA (gDNA) contamination is a common issue in RNA extractions, especially when using phenol-based methods.[12] One of the primary reasons for this is overloading the extraction system, be it a column or the phenol solution itself.[12] Using the correct amount of starting material is crucial.
To specifically remove gDNA, an acidic phenol solution is used, which causes DNA to partition into the organic phase while RNA remains in the aqueous phase.[2][3] If you are still experiencing gDNA contamination, incorporating a DNase digestion step into your protocol is a reliable solution.
Quantitative Data Summary
The following tables provide a quick reference for expected purity ratios and common reagent compositions.
| Purity Metric | Optimal Ratio for DNA | Optimal Ratio for RNA | Common Contaminants Indicated by Low Ratio |
| A260/A280 | ~1.8 | ~2.0 | Protein, Residual Phenol[4][5] |
| A260/A230 | 2.0 - 2.2 | 2.0 - 2.2 | Salts, Carbohydrates, Phenol[5] |
| Reagent | Typical Ratio | Purpose |
| Phenol:Chloroform:Isoamyl Alcohol | 25:24:1 | Denatures proteins (phenol), separates phases and removes lipids (chloroform), and acts as an anti-foaming agent (isoamyl alcohol).[2][8] |
| Chloroform:Isoamyl Alcohol | 24:1 | Used for a secondary extraction to remove residual phenol.[13] |
Experimental Protocol: Standard Phenol-Chloroform-Isoamyl Alcohol DNA Extraction
This protocol outlines a standard method for genomic DNA extraction from bacterial cells.
-
Cell Lysis:
-
Start with a bacterial cell pellet.
-
Resuspend the pellet in a lysis buffer (e.g., containing Tris-HCl and EDTA). This helps to maintain pH and chelate metal ions that can be cofactors for DNases.[8]
-
Add RNase A and incubate to degrade contaminating RNA.[8]
-
Add a detergent like SDS and Proteinase K, then incubate to lyse the cell membranes and digest proteins.[8]
-
-
Phenol-Chloroform-Isoamyl Alcohol Extraction:
-
Add an equal volume of P:C:I (25:24:1, pH 8.0) to the lysate.
-
Mix thoroughly by inverting the tube until the phases are emulsified.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to separate the phases.[14]
-
-
Aqueous Phase Recovery:
-
Chloroform Extraction (Optional but Recommended):
-
DNA Precipitation:
-
Add 1/10th volume of sodium acetate (3M, pH 5.2) and 2-3 volumes of ice-cold 100% ethanol.[8]
-
Incubate at -20°C to precipitate the DNA.
-
Centrifuge at high speed to pellet the DNA.
-
-
Washing and Resuspension:
Visualizations
P:C:I Extraction Workflow
Caption: Standard workflow for nucleic acid purification using P:C:I extraction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting common causes of low nucleic acid yield.
Signaling Pathway of P:C:I Reagents
Caption: The roles of different P:C:I components in separating cellular macromolecules.
References
- 1. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dna.uga.edu [dna.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximize Your RNA Yield | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
phen-ClA probe stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the phen-ClA probe in long-term experiments. Our goal is to help researchers, scientists, and drug development professionals overcome common challenges and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal loss with the this compound probe during long-term experiments?
A1: Signal loss, or photobleaching, is a primary concern in long-term imaging studies. The most common causes include:
-
Phototoxicity: Continuous exposure to excitation light can lead to the formation of reactive oxygen species (ROS), which can damage both the probe and the biological sample.
-
Chemical Degradation: The chemical structure of the this compound probe may degrade over time due to factors such as pH shifts in the medium, the presence of reducing or oxidizing agents, or enzymatic activity.
-
Probe Sequestration or Efflux: In live-cell imaging, cells may internalize the probe into compartments where its fluorescence is quenched, or actively transport it out of the cell.
Q2: How can I minimize photobleaching of the this compound probe?
A2: To minimize photobleaching, consider the following strategies:
-
Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest possible exposure times that still provide an adequate signal-to-noise ratio.
-
Time-Lapse Imaging: Instead of continuous exposure, acquire images at discrete time intervals.
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching.
-
Atmospheric Control: In live-cell experiments, using an oxygen-scavenging system in the imaging medium can help reduce phototoxicity.
Q3: What are the optimal storage and handling conditions for the this compound probe to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity of the this compound probe. Please refer to the table below for recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth. |
| Light Exposure | Store in the dark (amber vials or wrapped in foil) | The this compound probe is light-sensitive and can photobleach upon exposure to ambient light. |
| Solvent | Aliquot in anhydrous DMSO or ethanol | Reduces the risk of hydrolysis and prevents multiple freeze-thaw cycles. |
| Working Concentration | Prepare fresh from a stock solution for each experiment | Ensures consistent performance and avoids degradation of the diluted probe. |
Troubleshooting Guides
Issue 1: Rapid Signal Decay
Symptoms: The fluorescence intensity of the this compound probe decreases significantly over the first few hours of a long-term experiment.
Possible Causes & Solutions:
| Cause | Solution |
| High Excitation Power | Reduce the laser or lamp power to the minimum level required for detection. |
| Extended Exposure Time | Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector. |
| Probe Instability in Media | Test the stability of this compound in your specific cell culture medium by incubating it without cells and measuring its fluorescence over time. |
| Enzymatic Degradation | If you suspect enzymatic degradation, consider using appropriate enzyme inhibitors if they do not interfere with your experimental goals. |
Issue 2: High Background Fluorescence
Symptoms: The signal-to-noise ratio is low due to high fluorescence in areas where the probe should not be localized.
Possible Causes & Solutions:
| Cause | Solution |
| Non-specific Binding | Decrease the probe concentration. Increase the number of washing steps after probe incubation. Include a blocking agent like BSA in your incubation buffer. |
| Autofluorescence | Image an unstained control sample to determine the level of cellular or medium autofluorescence. If significant, use spectral unmixing or select imaging channels that minimize its contribution. |
| Precipitation of the Probe | Ensure the probe is fully dissolved in the working buffer. Centrifuge the working solution before use to remove any aggregates. |
Experimental Protocols
Protocol 1: Assessment of this compound Probe Stability in Experimental Medium
This protocol allows you to determine the chemical stability of the this compound probe in your specific experimental medium over time.
Materials:
-
This compound probe stock solution
-
Experimental medium (e.g., cell culture medium)
-
96-well black, clear-bottom plate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a working solution of the this compound probe in the experimental medium at the final concentration used in your experiments.
-
Add 100 µL of the working solution to multiple wells of the 96-well plate.
-
As a control, add 100 µL of the experimental medium without the probe to separate wells.
-
Incubate the plate under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Subtract the background fluorescence of the medium-only wells from the probe-containing wells.
-
Plot the fluorescence intensity over time to assess the stability of the probe. A significant decrease in fluorescence indicates instability in the medium.
Visualizations
Caption: Troubleshooting workflow for this compound signal loss.
Caption: Factors contributing to this compound probe instability.
Technical Support Center: Minimizing Off-Target Labeling in Photo-Affinity Labeling (PAL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling in photo-affinity labeling (PAL) experiments, with a focus on the application of diazirine-based photo-crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is photo-affinity labeling (PAL) and what are its common applications?
Photo-affinity labeling is a powerful technique used to identify and study molecular interactions in a biological context. It involves using a "bait" molecule (e.g., a small molecule, peptide, or drug) equipped with a photoreactive group. Upon activation with UV light, this group forms a highly reactive intermediate that covalently crosslinks the bait to its interacting "prey" molecules (e.g., proteins).[1][2][3] This allows for the capture and subsequent identification of binding partners, including transient or weak interactions that are difficult to detect with other methods.[4] Common applications include drug target identification, mapping protein-protein interactions, and elucidating the binding sites of small molecules.[1][5]
Q2: What are the different types of photo-crosslinkers and how do they compare?
The most commonly used photo-crosslinkers in PAL are aryl azides, benzophenones, and diazirines.[6] Each has distinct characteristics:
| Photo-Crosslinker | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azides | ~260-300 nm | Nitrene | Relatively easy to synthesize. | Requires shorter, potentially damaging UV wavelengths. Nitrene intermediates can have lower yields and lead to nonspecific labeling.[2][6] |
| Benzophenones | ~350-365 nm | Diradical | Activated by longer, less damaging UV wavelengths. Can be repeatedly excited for increased labeling.[2] | Can have longer irradiation times and may act as photosensitizers, causing oxidative damage.[2] |
| Diazirines | ~350-370 nm | Carbene | Small size minimizes perturbation of the bait molecule. Activated by longer UV wavelengths. Highly reactive carbene offers efficient and more specific crosslinking.[1][2][7] | Can sometimes preferentially label acidic residues.[8] |
Due to their small size and high reactivity, diazirines are often preferred for minimizing steric hindrance and achieving higher crosslinking specificity.[7]
Q3: What is "off-target" or "nonspecific" labeling in PAL?
Off-target or nonspecific labeling refers to the covalent crosslinking of the photo-affinity probe to molecules that are not true biological interactors of the bait molecule. This is a major challenge in PAL experiments as it can lead to a high background signal and the misidentification of protein targets.[9] Nonspecific binding is often driven by hydrophobic and electrostatic interactions.
Q4: How does the linker between the bait and the photoreactive group affect labeling specificity?
The linker's length and composition can significantly impact the outcome of a PAL experiment.[10][11][12] A linker that is too short may restrict the photoreactive group from reaching the binding interface, while a linker that is too long might increase flexibility and lead to the labeling of nonspecific proteins in the vicinity.[11][12] The chemical nature of the linker (e.g., hydrophobicity) can also influence nonspecific binding.[13] Therefore, it is often necessary to empirically test different linker lengths and compositions to find the optimal design for a specific bait-prey interaction.
Troubleshooting Guide: Minimizing Off-Target Labeling
High background and nonspecific labeling are common issues in PAL experiments. The following guide provides potential causes and solutions to help you troubleshoot your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Probe Concentration is Too High: Excess probe can lead to increased random collisions and nonspecific crosslinking. | Titrate the probe concentration to find the lowest effective concentration that still provides a detectable on-target signal. |
| Excessive UV Irradiation: Prolonged exposure to UV light can increase the chances of nonspecific labeling and cause cellular damage. | Optimize the UV irradiation time. Start with a shorter duration and incrementally increase it to find the optimal balance between on-target labeling and background. For diazirines, irradiation times of 5-15 minutes are often sufficient with an appropriate UV source.[1][14] | |
| Inappropriate UV Wavelength: Using a wavelength that is too short can damage proteins and increase nonspecific reactions. | For diazirine-based probes, use a UV lamp that emits light in the 350-370 nm range.[14][15][16] Avoid lamps that emit at 254 nm.[14] | |
| Probe Aggregation: Hydrophobic probes may aggregate at high concentrations, leading to nonspecific interactions. | Ensure the probe is fully solubilized. Consider including a low percentage of a non-denaturing detergent in your buffers. | |
| Poor On-Target Labeling | Suboptimal Probe Design: The position of the photoreactive group and the linker may not be ideal for the specific binding interaction. | If possible, synthesize and test different probe designs with varying linker lengths and attachment points for the photoreactive group. |
| Inefficient Photocrosslinking: The UV light source may not be powerful enough, or the irradiation time may be too short. | Use a high-wattage UV lamp and ensure the sample is placed at an optimal distance (e.g., 1-5 cm for lower wattage lamps).[14] | |
| Quenching of the Reactive Intermediate: Components in the buffer (e.g., Tris, thiols) can quench the reactive carbene or nitrene. | Use buffers that do not contain primary amines or thiols during the photoactivation step.[15][16] | |
| Inconsistent Results | Variability in UV Light Source: The intensity of the UV lamp can fluctuate over time. | Regularly check the output of your UV lamp. Ensure consistent placement of the sample relative to the light source. |
| Cellular Health: Unhealthy or stressed cells can lead to altered protein expression and nonspecific interactions. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
General Protocol for In-Cell Photo-Affinity Labeling with a Diazirine Probe
This protocol provides a general workflow for a typical PAL experiment using a diazirine-based probe, followed by enrichment and identification of labeled proteins by mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the diazirine-containing photo-affinity probe at a pre-optimized concentration. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the non-photoreactive parent compound.[1]
-
-
UV Irradiation:
-
Cell Lysis and Protein Extraction:
-
After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry (if applicable):
-
If your probe contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction to attach a reporter tag (e.g., biotin-azide) for enrichment.[1]
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin beads (for biotin-tagged proteins) to enrich for the crosslinked protein-probe complexes.
-
Wash the beads extensively to remove nonspecifically bound proteins.
-
-
On-Bead Digestion:
-
Perform an on-bead tryptic digest to release the peptides from the captured proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were crosslinked to your probe.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the proteins in your experimental samples compared to the controls. Proteins that are significantly enriched in the probe-treated sample and whose labeling is competed by the parent compound are considered high-confidence targets.
-
Visualizations
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 10. Effect of linker length on photo-cross-linking position mediated by click chemistry via [2 + 2]photocycloaddition - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Conjugated Linoleic Acid (CLA) in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Conjugated Linoleic Acid (CLA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Conjugated Linoleic Acid (CLA)?
A: Conjugated Linoleic Acid (CLA) is a family of positional and geometric isomers of linoleic acid, an omega-6 polyunsaturated fatty acid. The "conjugated" descriptor refers to the fact that the two double bonds in the fatty acid chain are separated by a single bond. The most studied isomers are cis-9, trans-11 (c9,t11) CLA and trans-10, cis-12 (t10,c12) CLA, which are found naturally in dairy products and meat from ruminant animals. In research, CLA is often used to study its effects on lipid metabolism, cell proliferation, apoptosis, and inflammation.
Q2: I was looking for "phen-ClA". Is that the same as CLA?
A: Based on common chemical nomenclature and available research, "this compound" is not a standard identifier for a widely recognized compound. It is likely a typographical error for CLA. This guide focuses on Conjugated Linoleic Acid (CLA) as it is a well-researched fatty acid with known effects on cellular incorporation and function.
Q3: Which CLA isomer should I use for my experiments?
A: The choice of isomer depends on the biological effect you wish to study. The two main isomers often have different, and sometimes opposing, effects:
-
trans-10, cis-12 (t10,c12) CLA: This isomer is most frequently associated with reducing body fat by inhibiting adipocyte differentiation and inducing apoptosis in cancer cells. It has been shown to modulate apoptosis and cell cycle control pathways.
-
cis-9, trans-11 (c9,t11) CLA: This isomer is often linked to anti-inflammatory effects and may influence arachidonic acid metabolism.
For general screening, a 50:50 mixture of the two isomers is often used. However, for mechanistic studies, it is crucial to use purified individual isomers.
Q4: How should I store CLA?
A: CLA is typically supplied as a solution in an organic solvent like ethanol. For long-term stability, it should be stored at -20°C. As a polyunsaturated fatty acid, CLA is susceptible to oxidation, so it is advisable to minimize exposure to air and light. If preparing aqueous solutions, they should be used fresh and not stored for more than one day.
Troubleshooting Guide: CLA Not Incorporating into Cells or No Effect Observed
This guide addresses the primary issue of CLA failing to produce an expected biological effect in cell culture, which is often rooted in problems with its delivery and incorporation into the cells.
Issue 1: I'm not seeing any effect of my CLA treatment.
-
Potential Cause 1: Poor Solubility in Media
-
Solution: Prepare a complex of CLA with fatty acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in the blood and significantly improves solubility and cellular uptake. See the detailed protocol below for preparing BSA-conjugated CLA.
-
Potential Cause 2: Inappropriate Concentration or Incubation Time
-
Explanation: The effective concentration of CLA can vary significantly between cell lines and the biological endpoint being measured. The incubation time is also critical; some effects are rapid, while others require longer exposure.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. Consult the Quantitative Data Summary table below for reported effective concentrations and times in various models.
-
-
Potential Cause 3: Solvent Toxicity
-
Explanation: If using a stock solution of CLA in a solvent like ethanol or DMSO, the final concentration of the solvent in the cell culture media may be toxic to the cells, masking any specific effects of the CLA.
-
Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO and <0.5% for ethanol). Always include a "vehicle control" in your experiments (media with the same amount of solvent but without CLA) to account for any solvent-specific effects.
-
Issue 2: My cells are dying after CLA treatment, even at low concentrations.
-
Potential Cause 1: Oxidized CLA
-
Explanation: As a polyunsaturated fatty acid, CLA is prone to oxidation, which can produce cytotoxic byproducts.
-
Solution: Purchase high-purity CLA from a reputable supplier. Store it properly at -20°C, protected from light and air. Prepare fresh working solutions for each experiment.
-
-
Potential Cause 2: High Levels of Unbound CLA
-
Explanation: High concentrations of free fatty acids can be toxic to cells through a process known as lipotoxicity. This can be exacerbated if the CLA is not properly complexed with BSA.
-
Solution: Use BSA-conjugated CLA to ensure a more controlled delivery to the cells. If you still observe toxicity, reduce the concentration of CLA.
-
-
Potential Cause 3: Inherent Pro-apoptotic Effect
-
Explanation: CLA, particularly the t10,c12 isomer, is known to induce apoptosis in certain cell types, especially cancer cells. The cell death you are observing may be the intended biological effect.
-
Solution: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). If apoptosis is the expected outcome, you have confirmed the activity of your compound. If not, consider using a lower concentration or a different CLA isomer.
-
Issue 3: I'm seeing inconsistent results between experiments.
-
Potential Cause 1: Variability in BSA-CLA Complex Preparation
-
Explanation: Inconsistent preparation of the BSA-CLA complex can lead to different amounts of bioavailable CLA in each experiment.
-
Solution: Follow a standardized, detailed protocol for preparing the BSA-conjugated CLA. Ensure the molar ratio of CLA to BSA is consistent.
-
-
Potential Cause 2: Cell Passage Number and Health
-
Explanation: The responsiveness of cells to external stimuli can change with increasing passage number. Cells that are unhealthy or overly confluent may not respond appropriately.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Quantitative Data Summary
The following table summarizes reported concentrations and incubation times for CLA in various in vitro models. These should be used as a starting point for optimizing your specific experimental conditions.
| Cell Line | CLA Isomer(s) | Concentration Range | Incubation Time | Observed Effect |
| R2C (Leydig cells) | Mixed | 0-30 µM | 48 hours | Increased testosterone secretion[1] |
| Bovine Intramuscular Preadipocytes | Mixed | 50-150 µM | 4 days | Increased proliferation and differentiation[2] |
| PC-3 (Prostate Cancer) | t10,c12 | 50-150 µM | Not specified | Decreased cell proliferation, decreased Bcl-2, increased p21[3][4] |
| PC-3 (Prostate Cancer) | c9,t11 | 50-150 µM | Not specified | Decreased cell proliferation, effect on 5-LOX and COX-2[3][4] |
| EA.hy926 (Endothelial) | c9,t11 & t10,c12 | 1-10 µM | 48 hours | Decreased inflammatory markers (MCP-1, IL-6) |
| 3T3-L1 (Preadipocytes) | Mixed | 25-100 µM | Not specified | Inhibition of proliferation[2] |
| HT-29 (Colon Cancer) | Mixed | Not specified | Not specified | Inhibition of cell proliferation, stimulation of apoptosis |
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated CLA for Cell Culture
This protocol describes how to prepare a 5 mM stock solution of CLA complexed with BSA at a 5:1 molar ratio.
Materials:
-
Conjugated Linoleic Acid (CLA)
-
Ethanol (200 proof)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free media
-
Sterile 0.1 M NaOH
-
Sterile water bath
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 100 mM CLA Stock in Ethanol:
-
Dissolve a known amount of CLA in 200 proof ethanol to make a 100 mM stock solution. For example, dissolve 28.05 mg of CLA (MW: 280.45 g/mol ) in 1 mL of ethanol. Store this stock at -20°C.
-
-
Prepare a 1 mM BSA Solution:
-
Dissolve 66.5 mg of fatty acid-free BSA (MW: ~66,500 g/mol ) in 1 mL of sterile PBS or serum-free media. This makes a 1 mM BSA solution. Gently agitate to dissolve; do not vortex as this can denature the protein.
-
-
Prepare the CLA-Salt:
-
In a sterile glass tube, add the desired volume of the 100 mM CLA stock in ethanol. For example, to make 1 mL of the final 5 mM BSA-conjugated CLA, you will need 50 µL of 100 mM CLA.
-
Add an equimolar amount of 0.1 M NaOH to the CLA to form the sodium salt. In this example, add 50 µL of 0.1 M NaOH.
-
Warm the mixture in a 37°C water bath for 10 minutes to facilitate salt formation and evaporate some of the ethanol.
-
-
Complex CLA with BSA:
-
Warm the 1 mM BSA solution to 37°C.
-
Slowly add the warm CLA-salt mixture dropwise to the BSA solution while gently swirling.
-
Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle swirling, to allow for complex formation.
-
-
Finalize the Stock Solution:
-
Bring the final volume to 1 mL with sterile PBS or serum-free media. The final concentrations will be 5 mM CLA and 1 mM BSA.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Cell Treatment and Viability Assay
This protocol provides a general workflow for treating adherent cells with BSA-conjugated CLA and assessing the effect on cell viability using an MTT assay.
Materials:
-
Adherent cells of choice
-
Complete growth medium
-
Serum-free medium
-
BSA-conjugated CLA stock solution (from Protocol 1)
-
BSA solution (vehicle control)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the end of the experiment.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Cell Treatment:
-
After 24 hours, remove the growth medium.
-
Wash the cells once with sterile PBS.
-
Add fresh serum-free or low-serum medium containing the desired final concentrations of BSA-conjugated CLA. Prepare a serial dilution from your stock.
-
Include a vehicle control (medium with BSA solution equivalent to the highest concentration of BSA used in the CLA treatment) and an untreated control (medium only).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10-15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key workflows and signaling pathways related to the use of CLA in cell culture.
Caption: Troubleshooting workflow for experiments where CLA shows no effect.
Caption: Proposed signaling pathway for trans-10, cis-12 CLA in cancer cells.
Caption: Proposed anti-inflammatory signaling pathway for cis-9, trans-11 CLA.
References
Optimizing Lysis Buffers for Phen-ClA Labeled Proteins: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers for proteins labeled with the chemiluminescent probe, Phen-ClA.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing a lysis buffer for this compound labeled proteins?
The primary goal is to efficiently extract the labeled protein of interest from cells or tissues while preserving its integrity and maximizing the chemiluminescent signal from the this compound label. An optimized buffer will ensure complete cell lysis, solubilize the target protein, prevent its degradation, and provide a chemical environment conducive to a strong and stable chemiluminescent reaction.
Q2: What are the essential components of a lysis buffer for this compound labeled proteins?
A typical lysis buffer consists of several key components, each with a specific function. The exact composition should be empirically determined for each specific protein and experimental system.
Q3: How does the choice of detergent impact the this compound signal?
Detergents are crucial for disrupting cell membranes and solubilizing proteins. However, they can also impact the chemiluminescent signal.
-
Ionic detergents (e.g., SDS): Strong solubilizing agents, but can denature proteins and may quench chemiluminescence at high concentrations.
-
Non-ionic detergents (e.g., Triton X-100, NP-40): Milder detergents that are less likely to denature proteins. However, they may be less effective at solubilizing certain proteins.
-
Zwitterionic detergents (e.g., CHAPS): Offer a balance between the solubilizing power of ionic detergents and the mildness of non-ionic detergents.
It is recommended to start with a low concentration of a mild, non-ionic detergent and optimize as needed.
Q4: What is the optimal pH for a lysis buffer for this compound labeled proteins?
The optimal pH is a balance between maintaining protein stability (typically around pH 7.4) and maximizing the chemiluminescent signal. Acridan-based probes like this compound, similar to luminol, often exhibit stronger chemiluminescence at a more alkaline pH. However, exposing the protein to a high pH for an extended period can lead to degradation. It is advisable to perform the initial lysis at a physiological pH and, if necessary, adjust the pH of the lysate just before detection.
Q5: Why are protease and phosphatase inhibitors necessary?
Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade the target protein or alter its post-translational modifications. Including a cocktail of protease and phosphatase inhibitors in the lysis buffer is critical to protect the integrity of the this compound labeled protein.[1]
Q6: Can reducing agents like DTT or β-mercaptoethanol be used in the lysis buffer?
Reducing agents are often used to break disulfide bonds and denature proteins for SDS-PAGE. However, their presence in the lysis buffer during extraction of this compound labeled proteins should be approached with caution. Some chemiluminescent probes can be sensitive to reducing agents, leading to signal reduction. If their use is necessary, it is recommended to add them to the sample immediately before loading onto a gel rather than including them in the initial lysis buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Chemiluminescent Signal | Incomplete cell lysis. | Increase the strength or concentration of the detergent. Consider adding a sonication or freeze-thaw step to the lysis protocol. |
| Lysis buffer components are quenching the signal. | Test the effect of individual buffer components on the this compound signal in a cell-free system. Consider using alternative detergents or reducing their concentration. | |
| Suboptimal pH for chemiluminescence. | While maintaining a physiological pH for lysis is important for protein stability, you can try adjusting the pH of the lysate to a more alkaline range (e.g., pH 8.0-9.0) immediately before signal detection. | |
| Degradation of the this compound labeled protein. | Ensure that protease and phosphatase inhibitors are fresh and used at the recommended concentration. Perform all lysis steps on ice or at 4°C to minimize enzymatic activity.[2] | |
| High Background Signal | Lysis buffer is too harsh, leading to non-specific protein release. | Decrease the concentration of ionic detergents (e.g., SDS) or switch to a milder, non-ionic detergent (e.g., Triton X-100). |
| Contamination of the lysate with cellular debris. | Centrifuge the lysate at a higher speed or for a longer duration to pellet all insoluble material. Carefully collect the supernatant without disturbing the pellet. | |
| Presence of interfering substances in the sample. | Ensure that the final wash of the cells before lysis is thorough to remove any residual media components. | |
| Inconsistent Results | Incomplete solubilization of the target protein. | Optimize the detergent type and concentration. For difficult-to-solubilize proteins, a stronger buffer like RIPA may be necessary, but its compatibility with the this compound signal must be tested. |
| Variability in lysis efficiency between samples. | Standardize the lysis protocol, including incubation times, temperatures, and mechanical disruption methods (e.g., sonication). | |
| Protein aggregation. | Include chelating agents like EDTA in the lysis buffer to inhibit metalloproteases that can cause aggregation. Ensure all steps are performed at low temperatures. |
Data Presentation
Table 1: Recommended Starting Concentrations for Lysis Buffer Components
| Component | Function | Recommended Starting Concentration | Potential Impact on this compound Signal |
| Buffering Agent | Maintain pH | 20-50 mM Tris-HCl or HEPES | pH-dependent; alkaline pH may enhance signal but can compromise protein stability. |
| Salt | Maintain ionic strength | 150 mM NaCl | Generally low impact, but high concentrations can affect protein solubility and enzyme activity. |
| Non-ionic Detergent | Solubilize proteins | 0.1-1.0% Triton X-100 or NP-40 | Milder effect; less likely to quench signal compared to ionic detergents. |
| Ionic Detergent | Strong protein solubilization | 0.1-0.5% SDS or Sodium Deoxycholate | Can significantly quench chemiluminescence at higher concentrations. Use with caution. |
| Chelating Agent | Inhibit metalloproteases | 1-5 mM EDTA or EGTA | Generally low impact on signal. |
| Protease Inhibitors | Prevent protein degradation | 1X commercial cocktail or individual inhibitors (e.g., PMSF, aprotinin, leupeptin) | No direct impact on signal; essential for protein integrity. |
| Phosphatase Inhibitors | Preserve phosphorylation | 1X commercial cocktail or individual inhibitors (e.g., sodium fluoride, sodium orthovanadate) | No direct impact on signal; essential for studying phosphorylated proteins. |
Disclaimer: The recommended concentrations are general starting points. Optimal concentrations for each component must be determined empirically for your specific this compound labeled protein and experimental setup.
Experimental Protocols
Protocol: General Cell Lysis for this compound Labeled Proteins
This protocol provides a basic framework. Optimization of each step is highly recommended.
-
Preparation:
-
Prepare your chosen lysis buffer and chill on ice. A recommended starting point is a modified RIPA buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 1 mM EDTA.
-
Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer.[1]
-
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add the chilled lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in the chilled lysis buffer.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
For enhanced lysis, especially for nuclear or cytoskeletal proteins, sonicate the lysate on ice. Use short bursts to prevent heating and protein denaturation.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for equal loading in downstream applications like Western blotting.
-
-
Storage:
-
Use the lysate immediately or store it in aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Caption: Workflow for optimizing lysis buffers for this compound labeled proteins.
Caption: Troubleshooting decision tree for optimizing this compound detection.
References
Validation & Comparative
Unraveling the Bioorthogonal Toolkit: A Comparative Guide to Probes for Chemical Biology
A direct comparison involving the bioorthogonal probe "phen-ClA" could not be completed, as extensive searches of scientific literature and chemical databases did not yield information on a probe with this specific designation. It is possible that "this compound" represents a novel, yet-to-be-published compound, an internal project name, or a niche probe not widely documented. However, to fulfill the need for comparative data in the field of bioorthogonal chemistry, this guide provides a detailed comparison of two major classes of commonly used bioorthogonal probes: those participating in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.
This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate bioorthogonal tools for their experimental needs. We will delve into the key performance metrics, experimental considerations, and underlying mechanisms of these powerful chemical reporters.
Performance Comparison of Major Bioorthogonal Probes
The efficacy of a bioorthogonal probe is primarily determined by its reaction kinetics, specificity (or orthogonality to native biological processes), and its impact on cell viability. The following tables summarize these quantitative parameters for representative probes from the SPAAC and iEDDA reaction classes.
Table 1: Reaction Kinetics
Second-order rate constants (k₂) are a critical measure of how quickly a probe reacts with its target. Faster kinetics are often desirable for labeling low-abundance biomolecules or for applications requiring rapid signal generation.
| Bioorthogonal Reaction | Probe Type | Reaction Partner | k₂ (M⁻¹s⁻¹) | Reference |
| SPAAC | Cyclooctynes (e.g., DIBO) | Azides | ~1 | [1] |
| (e.g., BCN) | ||||
| iEDDA | Tetrazines (e.g., Me-Tet) | trans-Cyclooctenes (TCOs) | >10³ | [2] |
| Norbornenes | ~1 - 10² | [2] |
Note: Reaction rates can be influenced by the specific structures of the probe and its reaction partner, as well as solvent conditions.
Table 2: Specificity and Cellular Perturbation
An ideal bioorthogonal probe should react only with its intended partner and not interfere with normal cellular processes.
| Probe Class | Common Non-Specific Reactions | Observed Cytotoxicity |
| Cyclooctyne Probes (SPAAC) | Can exhibit some cross-reactivity with thiols (e.g., in cysteine residues).[1] | Generally low, but can vary with the specific cyclooctyne structure and concentration. |
| Tetrazine Probes (iEDDA) | Highly specific with minimal off-target reactions reported in cellular contexts.[2] | Typically well-tolerated by cells at working concentrations. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of bioorthogonal probes. Below are generalized methodologies for key experiments used to evaluate and compare these chemical tools.
Protocol 1: In Vitro Determination of Second-Order Rate Constants
This protocol outlines a common method for measuring the reaction kinetics of a bioorthogonal pair using techniques like NMR or fluorescence spectroscopy.
-
Reagent Preparation: Prepare stock solutions of the bioorthogonal probe and its reaction partner in a suitable solvent (e.g., acetonitrile, DMSO).
-
Reaction Initiation: In a temperature-controlled cuvette or NMR tube, mix known concentrations of the probe and its partner in the desired reaction buffer (e.g., PBS).
-
Data Acquisition: Monitor the reaction progress over time by observing the change in a specific signal (e.g., disappearance of a reactant peak in NMR or an increase in fluorescence).
-
Kinetic Analysis: Plot the concentration of one of the reactants versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).
Protocol 2: Cellular Viability Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxicity of a bioorthogonal probe.
-
Cell Culture: Plate cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with a range of concentrations of the bioorthogonal probe for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability at each probe concentration.
Visualizing Bioorthogonal Chemistry
Diagrams are invaluable for understanding the mechanisms and workflows of bioorthogonal reactions. The following visualizations were generated using the DOT language.
Caption: Reaction mechanisms for SPAAC and iEDDA.
References
A Head-to-Head Battle for Nascent Proteome Profiling: Alkyne-L-Leucine Analogs vs. Puromycin Derivatives
For researchers, scientists, and drug development professionals, the ability to accurately monitor real-time protein synthesis is paramount to understanding cellular physiology, disease progression, and therapeutic response. This guide provides a comprehensive comparison of two major classes of chemical reporters used for this purpose: alkyne-L-leucine analogs and the puromycin derivative, O-propargyl-puromycin (OPP).
While the query specifically mentioned "phen-ClA," our investigation reveals this compound, 5-chloroacetamido-1,10-phenanthroline, is primarily utilized for site-specific modification of peptides containing cysteine residues to study electron transfer, rather than for global protein synthesis monitoring. Therefore, this guide will focus on the widely adopted and functionally relevant alternatives for tracking newly synthesized proteins.
The core of modern protein synthesis monitoring lies in bioorthogonal chemistry. This powerful technique involves the metabolic incorporation of a chemically modified amino acid or puromycin analog into nascent polypeptide chains. These "tagged" proteins can then be visualized or isolated through a highly specific and biocompatible "click" reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The Contenders: A Snapshot
Here, we compare three of the most prevalent bioorthogonal probes for nascent protein labeling:
-
O-propargyl-puromycin (OPP): An alkyne-containing analog of the aminonucleoside antibiotic puromycin. It mimics an aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, leading to their premature termination and release from the ribosome.
-
Homopropargylglycine (HPG): An alkyne-containing analog of the amino acid methionine.
-
Azidohomoalanine (AHA): An azide-containing analog of methionine.
Both HPG and AHA are incorporated into proteins in place of methionine during translation.
Performance at a Glance: Quantitative Data Summary
The choice of a labeling reagent often depends on a balance of efficiency, specificity, and potential cellular perturbation. The following table summarizes key quantitative parameters for OPP, HPG, and AHA.
| Feature | O-propargyl-puromycin (OPP) | Homopropargylglycine (HPG) | Azidohomoalanine (AHA) |
| Mechanism of Incorporation | C-terminal addition to nascent chains, causing termination | Substitution for methionine during elongation | Substitution for methionine during elongation |
| Labeling Speed | Rapid, independent of initiation | Dependent on protein synthesis rate and methionine content | Dependent on protein synthesis rate and methionine content |
| Requirement for Met-free media | No | Recommended for optimal incorporation | Recommended for optimal incorporation |
| Reported Cytotoxicity | Can be cytotoxic at higher concentrations or longer incubations due to protein synthesis inhibition | Generally lower cytotoxicity | Generally lower cytotoxicity |
| Signal-to-Noise Ratio | Generally high due to covalent tagging of released chains | Can be lower due to background from endogenous alkynes (less common) | Generally high |
| In Vivo Applicability | Demonstrated in whole organisms[1] | Used in various model organisms | Widely used in in vivo studies[2] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for labeling newly synthesized proteins in cultured mammalian cells using OPP, HPG, and AHA. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
O-propargyl-puromycin (OPP) Labeling
-
Cell Culture: Plate cells on a suitable culture vessel and grow to the desired confluency.
-
Labeling: Add OPP to the culture medium at a final concentration of 10-50 µM. Incubate for 30 minutes to 2 hours.
-
Cell Lysis: Wash the cells with PBS and lyse using a buffer compatible with downstream applications (e.g., RIPA buffer for western blotting).
-
Click Reaction: To the cell lysate, add the following components in order: azide-functionalized detection reagent (e.g., fluorescent azide), copper(II) sulfate (CuSO₄) to a final concentration of 100 µM, a copper chelator (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as fluorescence imaging, flow cytometry, or affinity purification.
Homopropargylglycine (HPG) and Azidohomoalanine (AHA) Labeling
-
Methionine Depletion (Optional but Recommended): To enhance incorporation, replace the normal growth medium with methionine-free medium and incubate the cells for 30-60 minutes.
-
Labeling: Add HPG or AHA to the methionine-free medium at a final concentration of 50-100 µM. Incubate for 1-4 hours.
-
Cell Lysis: Wash the cells with PBS and lyse as described for OPP.
-
Click Reaction:
-
For HPG: Follow the same CuAAC protocol as for OPP, using an azide-functionalized detection reagent.
-
For AHA: Use an alkyne-functionalized detection reagent in the CuAAC reaction.
-
-
Incubation and Analysis: Proceed as with the OPP protocol.
Visualizing the Mechanisms
To better understand the distinct mechanisms of these labeling reagents, the following diagrams illustrate their incorporation into nascent polypeptide chains.
The subsequent detection of these labeled proteins is achieved through a "click" reaction, as depicted in the workflow below.
Concluding Remarks
The choice between OPP and alkyne-L-leucine analogs like HPG (or its azide counterpart, AHA) depends on the specific experimental goals. OPP offers rapid labeling without the need for methionine depletion but can be more cytotoxic due to its mechanism of action. HPG and AHA provide a less invasive method for labeling full-length proteins, though they may require optimization of labeling conditions to maximize incorporation efficiency. For in vivo studies, the lower toxicity of methionine analogs is often a significant advantage. By understanding the distinct characteristics of each of these powerful tools, researchers can select the most appropriate method for their specific needs in the dynamic field of protein synthesis research.
References
A Comprehensive Guide to the Cross-Validation of phen-ClA Mass Spectrometry Hits
In the ever-evolving landscape of chemoproteomics, novel tools for elucidating protein-protein interactions and identifying drug targets are paramount for advancing biological research and drug development. One such emerging technology is the use of phen-ClA, a photo-activatable and cell-permeable cross-linking agent designed to capture protein interactions within their native cellular environment. Following mass spectrometry-based identification, rigorous cross-validation of these "hits" is essential to confirm their biological relevance and minimize false positives. This guide provides a comparative overview of orthogonal validation methods, complete with experimental protocols and data presentation strategies, to ensure the confident identification of true this compound-mediated protein interactions.
Understanding the this compound Workflow
The this compound reagent is a trifunctional chemical probe. It contains:
-
A phenol moiety that can be photo-activated to form a reactive carbene, which covalently cross-links with interacting proteins in close proximity.
-
A chloroalkane (ClA) handle that allows for the enrichment of cross-linked protein complexes.
-
A cleavable linker to facilitate the identification of cross-linked peptides by mass spectrometry.
The typical experimental workflow for identifying protein hits using this compound involves treating live cells with the reagent, photo-activation to induce cross-linking, cell lysis, enrichment of cross-linked complexes, enzymatic digestion, and finally, identification of the cross-linked peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are considered the primary "hits" of the experiment.
Figure 1: A schematic of the this compound experimental workflow.
Orthogonal Validation Strategies for this compound Hits
To ensure the fidelity of protein-protein interactions identified through a this compound screen, it is crucial to employ orthogonal validation methods. These techniques should ideally be independent of the initial mass spectrometry-based discovery approach. Below, we compare three widely accepted validation strategies: Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Cellular Thermal Shift Assay (CETSA).
Comparison of Orthogonal Validation Methods
| Method | Principle | Strengths | Limitations | Data Output |
| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a specific protein of interest (the "bait") and its binding partners from a cell lysate. | Confirms protein-protein interactions under near-physiological conditions. Widely used and well-established. | Dependent on the availability of a high-quality antibody for the bait protein. May miss transient or weak interactions. | Western Blot detection of co-precipitated proteins. |
| Proximity Ligation Assay (PLA) | Antibodies against two proteins of interest are used. If the proteins are in close proximity (<40 nm), a connector oligonucleotide allows for rolling circle amplification and a fluorescent signal is generated. | Provides in situ visualization of protein-protein interactions within fixed cells, offering spatial context. Highly sensitive. | Requires specific primary antibodies for both proteins. Does not provide information on direct binding. | Fluorescent puncta visualized by microscopy, quantifiable per cell. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Can be adapted to assess the stability of a protein complex. | Does not require specific antibodies. Can be performed in live cells or cell lysates. Can detect direct target engagement. | Indirect measure of interaction. May not be suitable for all protein complexes. | Western Blot analysis of protein levels at different temperatures. |
Detailed Experimental Protocols
Co-immunoprecipitation (Co-IP) and Western Blot
This protocol describes the validation of an interaction between a "bait" protein (identified as a primary this compound hit) and a putative "prey" protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the bait protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against the bait and prey proteins for Western Blot
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest and lyse cells expressing the bait and prey proteins.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the bait-specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait and prey proteins.
-
Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
Proximity Ligation Assay (PLA)
This protocol outlines the in situ validation of a protein-protein interaction.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking solution
-
Primary antibodies against the two proteins of interest (from different species)
-
PLA probes (secondary antibodies with attached oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled detection oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips, fix with 4% PFA, and permeabilize.
-
Blocking: Block non-specific antibody binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against the two proteins of interest overnight at 4°C.
-
PLA Probe Incubation: Wash and incubate with PLA probes for 1 hour at 37°C.
-
Ligation: Wash and add the ligation solution to join the two oligonucleotides if they are in close proximity. Incubate for 30 minutes at 37°C.
-
Amplification: Wash and add the amplification solution containing a polymerase to perform rolling circle amplification. Incubate for 100 minutes at 37°C.
-
Detection: Wash and incubate with fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Imaging: Mount the coverslips with DAPI-containing mounting medium and visualize the fluorescent puncta using a fluorescence microscope.
Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the thermal stability of a protein complex.
Materials:
-
Intact cells or cell lysate
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare intact cells or cell lysate.
-
Heating: Aliquot the samples into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis (for intact cells): For intact cell CETSA, lyse the cells after heating by freeze-thaw cycles.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble protein at each temperature by Western Blot or another quantitative protein detection method. A shift in the melting curve of one protein in the presence of its binding partner can indicate stabilization due to the interaction.
Data Presentation and Interpretation
Quantitative data from these validation experiments should be summarized in clear, structured tables to facilitate comparison.
Table 1: Co-immunoprecipitation Results
| Bait Protein | Prey Protein | Input (Prey) | IP: Bait | IP: IgG Control | Conclusion |
| Protein X | Protein Y | +++ | ++ | - | Interaction Confirmed |
| Protein X | Protein Z | +++ | - | - | No Interaction |
| Relative band intensities can be quantified for a more rigorous analysis. |
Table 2: Proximity Ligation Assay Quantification
| Protein Pair | Average PLA Puncta per Cell (Mean ± SD) | p-value (vs. Negative Control) | Conclusion |
| Protein X + Protein Y | 25.3 ± 5.1 | < 0.001 | Interaction Confirmed |
| Protein X + Control Protein | 2.1 ± 1.5 | > 0.05 | No Interaction |
| Data should be from at least three independent experiments. |
Table 3: CETSA Melting Point (Tm) Shift
| Protein | Condition | Tm (°C) | ΔTm (°C) | Conclusion |
| Protein X | Alone | 52.1 | - | - |
| Protein X | + Protein Y | 55.8 | +3.7 | Interaction Stabilizes Protein X |
| Protein Y | Alone | 58.4 | - | - |
| Protein Y | + Protein X | 61.2 | +2.8 | Interaction Stabilizes Protein Y |
Visualizing Interaction Pathways
Graphviz can be used to model the validated protein interaction networks.
Figure 2: Validated interaction network for a bait protein.
By systematically applying these orthogonal validation methods, researchers can confidently confirm the protein-protein interactions initially identified through this compound mass spectrometry, paving the way for a deeper understanding of cellular signaling pathways and the mechanisms of drug action.
A Comparative Guide to the Specificity and Application of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Chloroadenosine (2-CADO), a non-selective adenosine receptor agonist, with other relevant compounds. It includes detailed experimental data, protocols for key assays, and visual representations of its signaling pathways to support researchers in designing and interpreting experiments. Based on available data, "phen-ClA" is not a standard scientific abbreviation; 2-Chloroadenosine is the most plausible compound of interest given the context of specificity and signaling pathway analysis.
Performance and Specificity: A Quantitative Comparison
2-Chloroadenosine is a metabolically stable analog of adenosine that acts as an agonist at multiple adenosine receptor subtypes. Its binding affinity varies across these subtypes, a crucial factor for experimental design. The following tables summarize the binding affinities (Ki) of 2-CADO and compare its functional potency (EC50/IC50) with other common adenosine receptor agonists.
Table 1: Binding Affinity (Ki) of 2-Chloroadenosine at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A1 | 300[1][2][3] |
| A2A | 80[1][2][3] |
| A3 | 1900[1][2][3] |
This data indicates that 2-Chloroadenosine has the highest affinity for the A2A receptor subtype, followed by A1 and then A3.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize the activity of compounds like 2-Chloroadenosine.
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]CGS21680 for A2A receptors)
-
Test compound (2-Chloroadenosine)
-
Non-specific binding control (e.g., NECA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of a non-specific ligand (for non-specific binding).
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound by fitting the displacement curve using non-linear regression analysis.
Functional cAMP Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors.
Materials:
-
Whole cells expressing the adenosine receptor of interest
-
Test compound (2-Chloroadenosine)
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate with the test compound at various concentrations.
-
For Gi-coupled receptors (like A1), co-incubate with forskolin to induce a measurable level of cAMP.
-
After the incubation period, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the primary signaling pathways of 2-Chloroadenosine and a typical experimental workflow for its characterization.
Caption: Canonical Gs and Gi signaling pathways activated by 2-Chloroadenosine.
Caption: Receptor-independent apoptotic pathway of 2-Chloroadenosine.
Caption: Logical workflow for characterizing 2-Chloroadenosine specificity.
Control Experiments for Specificity
To validate that the observed effects of 2-Chloroadenosine are mediated by specific adenosine receptors, the following control experiments are crucial:
-
Pharmacological Blockade: Pre-treatment of cells or tissues with selective antagonists for different adenosine receptor subtypes (e.g., DPCPX for A1, ZM241385 for A2A) should attenuate or abolish the effects of 2-CADO.
-
Use of Receptor Knockout/Knockdown Models: Employing cells or animal models where a specific adenosine receptor subtype has been genetically removed or its expression is silenced can definitively confirm the involvement of that receptor in the observed response.
-
Comparison with Selective Agonists: Comparing the effects of 2-CADO with highly selective agonists for each receptor subtype (e.g., CCPA for A1, CGS 21680 for A2A) can help dissect the contribution of each subtype to the overall effect of the non-selective agonist.
-
Nucleoside Transporter Inhibition: In studies investigating intracellular effects, using a nucleoside transporter inhibitor can help determine if the effects of 2-CADO are dependent on its entry into the cell.
References
comparative analysis of phen-ClA and azido-sugars
A Comparative Analysis of Chloroacetamide-Based Probes (phen-ClA) and Azido-Sugars for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and identifying therapeutic targets. This guide provides a comprehensive comparison of two distinct classes of chemical probes: chloroacetamide-based probes, exemplified by N-phenyl-2-chloroacetamide (this compound), and azido-sugars. While both are powerful tools in chemical biology, they operate on fundamentally different principles and are suited for distinct applications. This analysis is supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.
Introduction
Chloroacetamide-Based Probes (this compound): These are electrophilic probes that function as covalent modifiers of specific amino acid residues on proteins. The chloroacetamide group is a reactive electrophile that readily forms a covalent bond with nucleophilic residues, most notably the thiol group of cysteine. This reactivity makes them excellent tools for activity-based protein profiling (ABPP), identifying enzyme activities, and for cross-linking studies to capture protein-protein interactions.
Azido-Sugars: This class of probes consists of monosaccharides chemically modified to contain an azide group. These sugars are introduced to cells or organisms and are metabolically incorporated into glycans through the cell's own biosynthetic machinery.[1][2][3] The azide group, being bio-inert, serves as a "chemical handle" that can be specifically tagged with a reporter molecule (e.g., a fluorophore or biotin) via bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[4][5][6] This allows for the visualization, enrichment, and proteomic analysis of glycoconjugates.[1][2][3]
Mechanism of Action
The primary distinction between these two probe types lies in their mechanism of labeling. Azido-sugars are metabolically integrated, becoming part of the cellular architecture in a way that is dependent on cellular metabolism and enzymatic activity. Chloroacetamide probes, conversely, act as direct covalent modifiers of existing proteins, with their labeling pattern determined by the accessibility and reactivity of nucleophilic residues on the proteome.
Caption: Comparative workflow of azido-sugar metabolic labeling versus this compound covalent modification.
Quantitative Data Presentation
A direct quantitative comparison of performance is challenging due to the disparate nature of their applications. Instead, the following table summarizes their key characteristics and performance metrics relevant to their respective uses.
| Feature | This compound (Chloroacetamide Probes) | Azido-Sugars |
| Target Biomolecule | Proteins (primarily Cysteine residues) | Glycans |
| Labeling Mechanism | Covalent alkylation | Metabolic incorporation |
| Specificity | Dependent on cysteine reactivity and accessibility | Dependent on metabolic pathways and enzyme substrate promiscuity |
| Temporal Resolution | Labels the proteome at the time of addition | Labeling occurs over time as glycans are synthesized |
| Toxicity | Can be cytotoxic at high concentrations due to off-target alkylation | Generally low toxicity, but can perturb natural glycan synthesis[7] |
| Typical Applications | Activity-based protein profiling, covalent fragment screening, cross-linking | Glycan imaging, glycoproteomics, tracking glycosylation dynamics |
Experimental Protocols
Protocol 1: Metabolic Labeling with Azido-Sugars for Fluorescence Imaging
This protocol is adapted from established methods for metabolic glycan labeling.[1][2][3]
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (e.g., DBCO-fluorophore for copper-free click chemistry)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing 25-50 µM Ac4ManNAz. Incubate for 24-72 hours to allow for metabolic incorporation.
-
Cell Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail containing the DBCO-fluorophore in PBS. Incubate the cells with the reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash the cells with PBS to remove excess fluorophore. Mount the coverslips on microscope slides and visualize the labeled glycans using a fluorescence microscope.
Caption: Experimental workflow for azido-sugar metabolic labeling and imaging.
Protocol 2: Cysteine Reactivity Profiling with this compound
This protocol outlines a general workflow for identifying protein targets of chloroacetamide probes using chemical proteomics.
Materials:
-
This compound probe with an alkyne handle
-
Cell lysate
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper(I) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Labeling: Treat the cell lysate with the this compound-alkyne probe at a predetermined concentration and incubate for 1 hour at room temperature.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne-labeled proteins.
-
Enrichment: Add streptavidin beads to the lysate and incubate to capture the biotin-tagged proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform on-bead or in-solution tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the protein targets of the this compound probe.
Caption: Workflow for proteomic profiling of this compound targets.
Conclusion
This compound and azido-sugars are not interchangeable but rather complementary tools for chemical biology research. The choice between them should be dictated by the biological question at hand. For studying glycosylation, glycan trafficking, and identifying glycoproteins, azido-sugars are the probes of choice. For identifying reactive cysteine residues, profiling enzyme activity, and discovering covalent ligands for proteins, chloroacetamide-based probes like this compound are more suitable. A thorough understanding of their distinct mechanisms and applications is essential for their effective use in research and drug development.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Harnessing Ionic Selectivity in Acetyltransferase Chemoproteomic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Validating Proximity Labeling with Immunoprecipitation: A Comparative Guide
In the quest to unravel the intricate web of protein-protein interactions within their native cellular environment, proximity labeling has emerged as a powerful and indispensable tool. This guide provides a comprehensive comparison of proximity labeling techniques, with a focus on validating the results using immunoprecipitation. While various proximity labeling methods exist, this guide will use the well-established APEX2 system as a representative example to illustrate the workflow, data analysis, and validation steps.
Understanding Proximity Labeling
Proximity labeling techniques are designed to identify transient and weak protein interactions that are often missed by traditional methods like co-immunoprecipitation. The core principle involves fusing an enzyme to a "bait" protein of interest. When activated, this enzyme generates reactive molecules that covalently tag "prey" proteins in its immediate vicinity with a small molecule, typically biotin. These biotinylated proteins can then be captured and identified using mass spectrometry.
Several enzymes are used for proximity labeling, each with its own advantages and limitations. Common alternatives include:
-
BioID: Utilizes a promiscuous biotin ligase from E. coli. It has a longer labeling time (hours) which may not be suitable for capturing highly dynamic interactions.
-
TurboID: An engineered version of BioID with significantly faster labeling kinetics (minutes).
-
APEX2: An engineered ascorbate peroxidase that offers very rapid labeling (minutes) upon the addition of biotin-phenol and a brief pulse of hydrogen peroxide.
This guide will focus on the APEX2 workflow as a model system for proximity labeling experiments.
The APEX2 Proximity Labeling Workflow
The experimental workflow for APEX2-based proximity labeling can be broken down into several key stages, from initial construct design to final data analysis.
Validating Proximity Labeling Hits with Immunoprecipitation
While proximity labeling coupled with mass spectrometry provides a powerful discovery engine for potential protein interactors, it is crucial to validate these findings using an independent method. Co-immunoprecipitation (Co-IP) is a gold-standard technique for confirming direct or stable protein-protein interactions.
The validation workflow involves performing a standard Co-IP experiment targeting either the bait protein or a high-confidence prey protein identified from the proximity labeling screen. The presence of the other protein in the immunoprecipitate is then assessed by western blotting.
A Comparative Guide to Quantitative Proteomics: SILAC vs. Chemical Labeling Methods
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, selecting the appropriate labeling strategy is a critical decision that profoundly impacts experimental outcomes. While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely adopted metabolic labeling technique, a direct comparison with a method termed "phen-ClA" is not feasible as our comprehensive search of scientific literature and public databases did not identify "this compound" as an established or recognized quantitative proteomics technique.
This guide, therefore, provides a detailed comparison between SILAC and a representative and widely used chemical labeling method, Stable Isotope Dimethyl Labeling. This comparison will illuminate the respective principles, workflows, and key performance metrics of these two distinct and powerful approaches to quantitative proteomics.
Principles of SILAC and Dimethyl Labeling
SILAC is a metabolic labeling method that incorporates stable isotope-labeled amino acids directly into proteins in vivo as cells are cultured.[1] Two populations of cells are grown in media that are identical except for the isotopic composition of specific amino acids (e.g., "light" 12C6-arginine vs. "heavy" 13C6-arginine).[1] After a sufficient number of cell divisions, all proteins in one cell population are labeled with the "heavy" amino acids.[1] The two cell populations can then be subjected to different experimental conditions, and subsequently mixed.[1] The relative quantification of proteins is then determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrometer.[1]
Dimethyl Labeling , on the other hand, is a chemical labeling method that introduces stable isotopes to peptides in vitro after protein extraction and digestion.[2][3] This technique utilizes formaldehyde and sodium cyanoborohydride to modify the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues).[2][3] By using isotopically labeled formaldehyde and/or sodium cyanoborohydride, a mass difference is introduced between the samples being compared.[2][3] The relative protein abundance is then determined by comparing the intensities of the isotopically labeled peptide pairs.[2][3]
Experimental Workflows
The experimental workflows for SILAC and Dimethyl Labeling differ significantly, particularly in the stage at which the samples are combined.
SILAC Experimental Workflow
Caption: SILAC workflow, where samples are combined at the cell culture stage.
Dimethyl Labeling Experimental Workflow
Caption: Dimethyl Labeling workflow, with sample mixing occurring after peptide labeling.
Head-to-Head Comparison: SILAC vs. Dimethyl Labeling
| Feature | SILAC (Metabolic Labeling) | Dimethyl Labeling (Chemical Labeling) |
| Principle | In vivo incorporation of stable isotope-labeled amino acids during cell culture.[1] | In vitro chemical modification of peptides with stable isotope-containing reagents.[2][3] |
| Sample Mixing Point | Early stage (cell culture or protein lysate).[1] | Late stage (after protein digestion and peptide labeling).[3] |
| Quantitative Accuracy | High, as samples are combined early, minimizing experimental variability.[3][4] | Generally good, but can be more susceptible to variability introduced during sample preparation.[2][3] |
| Reproducibility | Generally higher due to early sample mixing.[2][3][4] | Can be lower than SILAC due to separate sample processing steps.[2][3] |
| Applicability | Limited to cells that can be cultured and metabolically labeled.[1] | Applicable to a wide range of sample types, including tissues and clinical samples. |
| Cost | Can be expensive due to the cost of isotope-labeled amino acids and specialized cell culture media. | Generally more cost-effective as it uses readily available chemical reagents. |
| Experimental Time | Longer, as it requires multiple cell doublings for complete label incorporation.[1] | Shorter, as labeling is a relatively quick chemical reaction. |
| Proteome Coverage | Can sometimes result in higher numbers of identified peptides and proteins.[3] | The chemical labeling process can sometimes lead to a slight reduction in peptide identifications.[3] |
Experimental Protocols
SILAC Protocol
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population is grown in "light" SILAC medium containing normal isotopic abundance amino acids (e.g., 12C6-Arginine and 12C6,14N2-Lysine).
-
The second population is grown in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine).
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[1]
2. Experimental Treatment and Sample Mixing:
-
The two cell populations are subjected to their respective experimental conditions.
-
After treatment, the cells are harvested, counted, and mixed in a 1:1 ratio.
3. Protein Extraction and Digestion:
-
The mixed cell pellet is lysed using an appropriate lysis buffer.
-
The protein concentration of the lysate is determined.
-
Proteins are digested into peptides, typically using trypsin.
4. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
The raw mass spectrometry data is processed using software that can identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the heavy to light peptides is used to determine the relative abundance of the corresponding protein.
Dimethyl Labeling Protocol
1. Sample Preparation and Protein Digestion:
-
Proteins are extracted from the different sample groups (e.g., control and treated).
-
The protein concentration is determined for each sample.
-
Equal amounts of protein from each sample are taken and digested into peptides, typically with trypsin.
2. Peptide Labeling:
-
The resulting peptide solutions are desalted.
-
Each peptide sample is then labeled with either the "light" or "heavy" isotopic variant of the dimethyl labeling reagents.
-
Light Labeling: Formaldehyde (CH2O) and sodium cyanoborohydride (NaBH3CN).
-
Heavy Labeling: Deuterated formaldehyde (CD2O) or 13C-deuterated formaldehyde (13CD2O) and sodium cyanoborohydride or sodium cyanoborodeuteride (NaBD3CN).
-
-
The labeling reaction is allowed to proceed, typically for about one hour at room temperature.
-
The reaction is then quenched.
3. Sample Mixing:
-
The "light" and "heavy" labeled peptide samples are mixed in a 1:1 ratio.
4. LC-MS/MS Analysis:
-
The mixed, labeled peptide sample is analyzed by LC-MS/MS.
5. Data Analysis:
-
The mass spectrometry data is analyzed to identify and quantify the peptide pairs with the specific mass shift corresponding to the light and heavy dimethyl labels.
-
The ratio of the intensities of the heavy to light labeled peptides provides the relative quantification of the proteins.
Signaling Pathway Example: Generic Kinase Signaling
The following diagram illustrates a generic signaling pathway that could be investigated using either SILAC or Dimethyl Labeling to quantify changes in protein expression or post-translational modifications upon stimulation.
References
A Comparative Guide to the Biological Perturbation of Conjugated Linoleic Acid (CLA) Isomers
A Note on Terminology: The term "phen-ClA" was identified as 5-chloroacetamido-1,10-phenanthroline , a compound primarily used in bioinorganic chemistry and not related to the biological activities of fatty acids.[1] This guide will therefore focus on the biologically active isomers of Conjugated Linoleic Acid (CLA) , specifically cis-9, trans-11-CLA (c9,t11-CLA) and trans-10, cis-12-CLA (t10,c12-CLA), which are of significant interest to researchers in biology and drug development.
Conjugated linoleic acids (CLA) are a class of polyunsaturated fatty acids naturally found in ruminant meat and dairy products. The two predominant and most biologically active isomers, c9,t11-CLA and t10,c12-CLA, have been extensively studied for their diverse effects on cellular processes, including cell proliferation, apoptosis, and inflammation. These isomers often exhibit distinct and sometimes opposing biological activities, making a comparative understanding of their mechanisms of action crucial for researchers. This guide provides an objective comparison of the performance of c9,t11-CLA and t10,c12-CLA, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Comparative Analysis of Biological Activities
The biological effects of c9,t11-CLA and t10,c12-CLA are highly dependent on the specific isomer, cell type, and experimental conditions. Below is a summary of their differential effects on key cellular processes.
Antiproliferative Effects
Both major isomers of CLA have been shown to inhibit the growth of various cancer cell lines, but their potency can differ. The t10,c12-CLA isomer is often reported to be a more potent inhibitor of cell proliferation compared to the c9,t11-CLA isomer.[2]
| Cell Line | Compound | IC50 (µM) | Reference |
| SW480 (Colon Cancer) | t10,c12-CLA | Not explicitly stated, but showed stronger inhibition than c9,t11-CLA | [3] |
| HT-29 (Colon Cancer) | t10,c12-CLA | Showed a dose-dependent increase in early apoptotic cells, while c9,t11-CLA had no effect | [4] |
| PC-3 (Prostate Cancer) | t10,c12-CLA | Reduced proliferation by up to 30% | [5] |
| MDA-MB-231 (Breast Cancer) | t10,c12-CLA | More potent inhibitor of cell growth than c9,t11-CLA | [2] |
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a key mechanism through which CLA isomers exert their anticancer effects. The t10,c12-CLA isomer is generally considered a more potent inducer of apoptosis.[2]
| Cell Line | Isomer | Observation | Reference |
| SW480 (Colon Cancer) | t10,c12-CLA | More potent inducer of apoptosis, with a greater increase in cytosolic cytochrome c. | [3] |
| SW480 (Colon Cancer) | Both isomers | Increased caspase-3 (27-34%) and caspase-9 (37-47%) activities. | [3] |
| HT-29 (Colon Cancer) | t10,c12-CLA | Induced a dose-dependent increase in early apoptotic cells. | [4] |
| HT-29 (Colon Cancer) | c9,t11-CLA | No effect on apoptosis. | [4] |
| Mammary Tumor Cells | t10,c12-CLA | Induced apoptosis. | [6] |
Signaling Pathways and Mechanisms of Action
The differential biological activities of c9,t11-CLA and t10,c12-CLA stem from their distinct modulation of key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. In some cellular contexts, CLA isomers have been shown to have anti-inflammatory effects by inhibiting NF-κB activation. However, the effects can be isomer-specific and cell-type dependent. For instance, in ruminal epithelial cells, t10,c12-CLA showed a stronger anti-inflammatory effect by suppressing the NF-κB signaling pathway compared to c9,t11-CLA.[7][8]
PPARγ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism. The two CLA isomers have opposing effects on PPARγ activity. The c9,t11-CLA isomer is a known activator of PPARγ, while the t10,c12-CLA isomer has been shown to decrease the expression and/or activation of PPARγ.[9][10]
Visualizing the Molecular Perturbations
To illustrate the distinct mechanisms of action of the two primary CLA isomers, the following diagrams depict their differential effects on key signaling pathways.
Experimental Workflows
A typical experimental workflow to assess and compare the biological perturbation of c9,t11-CLA and t10,c12-CLA is outlined below.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis 9, trans 11- and trans 10, cis 12-conjugated linoleic acid isomers induce apoptosis in cultured SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Orthogonal Validation of Protein-Protein Interactions Detected by phen-ClA-Based Probes: A Comparison Guide
This guide provides a framework for the orthogonal validation of protein-protein interaction (PPI) data obtained from imaging experiments utilizing phen-ClA-based molecular probes. For researchers, scientists, and professionals in drug development, robust and validated data is paramount. Orthogonal validation, the practice of confirming experimental findings with independent, alternative methods, is a critical step in ensuring the accuracy and reliability of results.
Here, we compare the initial PPI detection using a hypothetical this compound-based imaging probe with established orthogonal validation techniques: Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA).
Data Presentation: Comparative Analysis of PPI Detection Methods
The following table summarizes representative quantitative data from a hypothetical experiment where a PPI between Protein A and Protein B is initially detected using a this compound-based imaging probe and subsequently validated with Co-IP and PLA.
| Parameter | This compound Imaging | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) |
| Metric | Normalized Fluorescence Intensity | Fold Enrichment of Protein B | PLA Signal per Cell |
| Positive Control | 2.5 ± 0.3 | 8.2 ± 1.1 | 45.3 ± 5.7 |
| Negative Control | 1.1 ± 0.2 | 1.0 ± 0.2 | 3.1 ± 0.8 |
| Test Condition | 2.1 ± 0.4 | 6.5 ± 0.9 | 38.9 ± 4.2 |
| Signal-to-Noise Ratio | 1.9 | 6.5 | 12.5 |
| Spatial Resolution | High (Subcellular) | Low (Bulk lysate) | High (Subcellular) |
| Throughput | High | Low to Medium | Medium |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a classic technique used to study protein-protein interactions in their native cellular environment.[1] It involves the enrichment of a specific protein (the "bait") from a cell lysate using an antibody, which in turn "pulls down" any interacting proteins (the "prey").
Protocol:
-
Cell Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to maintain protein integrity.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[2]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding a sample loading buffer (e.g., Laemmli buffer) and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot to detect the "prey" protein using a specific antibody.
-
Proximity Ligation Assay (PLA)
The in situ proximity ligation assay is a powerful technique that allows for the visualization of protein-protein interactions within fixed cells, providing subcellular localization information.[3] It utilizes antibodies conjugated with short DNA oligonucleotides. When two such antibodies are in close proximity (indicating a PPI), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected with fluorescent probes.
Protocol:
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Treat cells as required for the experiment.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
-
Incubate the cells with a pair of primary antibodies raised in different species, specific for the two proteins of interest, overnight at 4°C.
-
Wash the cells with PBS.
-
-
Proximity Ligation:
-
Incubate the cells with secondary antibodies conjugated with PLA probes (oligonucleotides) for 1 hour at 37°C.
-
Wash the cells.
-
Add the ligation solution containing the ligase and incubate for 30 minutes at 37°C to form a circular DNA template if the probes are in close proximity.
-
-
Amplification and Detection:
-
Add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C. This will generate a rolling circle amplification product.
-
Wash the cells.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell to determine the extent of the protein-protein interaction.
-
Visualizations
The following diagrams illustrate the conceptual workflows and signaling pathways involved.
Caption: Workflow of PPI detection using a this compound-based probe.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for Proximity Ligation Assay (PLA).
Caption: Logical relationship for orthogonal validation of PPI data.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Chlorinated Phenanthrene (phen-ClA)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of chlorinated phenanthrene, herein referred to as phen-ClA. Given that "this compound" is not a standard chemical nomenclature, this document assumes it refers to a chlorinated derivative of phenanthrene. Chlorinated aromatic hydrocarbons are classified as hazardous materials, and their disposal is strictly regulated.
Hazard and Safety Summary
Chlorinated phenanthrenes are hazardous compounds that require careful handling. The following table summarizes the key hazards associated with phenanthrene and, by extension, its chlorinated derivatives. This information is based on available Safety Data Sheets (SDS) for phenanthrene and related compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately.[2] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[1] | Wear protective gloves and clothing. Avoid contact with skin. In case of contact, wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Carcinogenicity | May cause cancer.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment. Collect spillage. |
Experimental Protocols: Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on guidelines for hazardous chemical waste disposal and should be executed in strict adherence to local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Step 2: Waste Segregation and Labeling
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Place all this compound waste, including contaminated materials (e.g., pipette tips, paper towels), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name (e.g., "Chlorinated Phenanthrene Waste")
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a spill.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
The primary recommended method for the disposal of chlorinated aromatic hydrocarbons is high-temperature incineration in a licensed hazardous waste facility.[5]
Step 5: Record Keeping
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal. These records are essential for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling phen-ClA (CLA, Chemiluminescence Reagent)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of phen-ClA.
This document provides crucial safety protocols and logistical plans for the handling of this compound, also known as CLA [Chemiluminescence Reagent] or 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one (CAS No. 19953-58-3). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
While the Safety Data Sheet (SDS) for this substance indicates that it is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008, good laboratory practices and the adoption of recommended personal protective equipment (PPE) are mandatory to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-impermeable gloves.[2] Fire/flame resistant and impervious clothing.[2] A standard laboratory coat is recommended. |
| Hand Protection | Gloves should be inspected prior to use. Hands should be washed and dried thoroughly after handling.[2] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, a systematic workflow should be followed. This includes preparation, handling, and post-handling procedures.
Disposal Plan
Contaminated materials and waste should be handled in a manner that prevents environmental release and ensures safety.
Waste Disposal Protocol:
-
Collect Waste: All materials contaminated with this compound, including gloves, wipes, and disposable labware, should be collected in a designated, sealed waste container.
-
Labeling: The waste container must be clearly labeled with the contents.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an exposure or spill, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spill Response:
In the case of a spill, avoid dust formation and breathing in any vapors or mist.[2] Evacuate personnel to a safe area and ensure adequate ventilation.[2] Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[2] Remove all sources of ignition.
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
